molecular formula C21H23NO5 B11933489 (+)-N-Formylnorglaucine

(+)-N-Formylnorglaucine

Numéro de catalogue: B11933489
Poids moléculaire: 369.4 g/mol
Clé InChI: ZDVIYLFBYWWBHH-HNNXBMFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(+)-N-Formylnorglaucine is a chemical derivative of the aporphine alkaloid class, a significant subgroup of isoquinoline alkaloids known for their diverse biological activities and utility in pharmacological research . Aporphine alkaloids, such as thaliporphine, nuciferine, and glaucine, are recognized for their broad spectrum of investigated properties, including potential cardiovascular, anti-inflammatory, and metabolic effects . As a defined derivative, this compound serves as a high-purity research standard for scientists studying the structure-activity relationships of aporphine compounds. It is particularly useful in medicinal chemistry for probing biochemical pathways and exploring new therapeutic targets, especially when precise and reproducible results are required . This compound is provided with guaranteed quality and consistency, making it a reliable tool for advanced scientific investigation. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Propriétés

Formule moléculaire

C21H23NO5

Poids moléculaire

369.4 g/mol

Nom IUPAC

(6aS)-1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-6-carbaldehyde

InChI

InChI=1S/C21H23NO5/c1-24-16-9-13-7-15-19-12(5-6-22(15)11-23)8-18(26-3)21(27-4)20(19)14(13)10-17(16)25-2/h8-11,15H,5-7H2,1-4H3/t15-/m0/s1

Clé InChI

ZDVIYLFBYWWBHH-HNNXBMFYSA-N

SMILES isomérique

COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)OC)N(CCC3=C1)C=O)OC

SMILES canonique

COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC)N(CCC3=C1)C=O)OC

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to (+)-N-Formylnorglaucine: Physicochemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-N-Formylnorglaucine is a naturally occurring aporphine alkaloid first isolated from the leaves of Unonopsis stipitata, a plant found in the Amazon region.[1][2] As a member of the aporphine class of isoquinoline alkaloids, it shares a characteristic tetracyclic core structure. This class of compounds is of significant interest to the pharmaceutical industry due to their diverse and potent biological activities, which include anticancer, anti-inflammatory, and neuroprotective effects.[3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of specific experimental data in publicly accessible literature, this document also furnishes detailed, generalized protocols for the isolation and characterization of aporphine alkaloids, which are directly applicable to the study of this compound. Furthermore, a plausible signaling pathway for aporphine alkaloids is illustrated, providing context for potential pharmacological research.

Chemical and Physical Properties

This compound is characterized by the presence of a formyl group attached to the nitrogen atom of its heterocyclic ring system.[1][2] A notable feature of this molecule is the existence of two rotamers (rotational isomers) due to the restricted rotation around the N-formyl bond, which has been observed in a 2:1 ratio in NMR studies. This phenomenon is crucial for the correct interpretation of its spectroscopic data.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 371196-16-6DC Chemicals
Molecular Formula C₂₁H₂₃NO₅DC Chemicals
Molecular Weight 369.41 g/mol DC Chemicals
Appearance SolidDC Chemicals
Source Unonopsis stipitata (leaves)[1][2]

Table 2: Physicochemical Data for this compound

PropertyValueNotes
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Optical Rotation Data not availableAs a chiral molecule, it is expected to be optically active.
Storage Powder: -20°C; In solvent: -80°CTargetMol

Spectroscopic Data (General Profile)

Table 3: Expected Spectroscopic Characteristics of this compound

TechniqueExpected Features
¹H NMR - Signals corresponding to aromatic protons. - Signals for methoxy groups. - Aliphatic proton signals for the tetracyclic core. - Two distinct sets of signals for the two rotamers, particularly for protons near the N-formyl group.
¹³C NMR - Resonances for aromatic carbons. - Methoxy carbon signals. - Aliphatic carbon signals of the aporphine skeleton. - A signal for the formyl carbonyl carbon. - Duplication of signals for the two rotamers.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the molecular weight. - Characteristic fragmentation patterns for aporphine alkaloids, often involving the loss of substituents and cleavage of the heterocyclic rings.
Infrared (IR) Spectroscopy - A strong absorption band for the amide C=O stretch of the N-formyl group (typically around 1650-1680 cm⁻¹). - Bands for C-H stretching (aromatic and aliphatic). - C=C stretching bands for the aromatic rings. - C-O stretching for the methoxy groups.
UV-Vis Spectroscopy - Absorption maxima typical for the aporphine chromophore, usually in the range of 220-310 nm.

Experimental Protocols

The following are detailed, generalized methodologies for the isolation and characterization of aporphine alkaloids like this compound from a plant source.

Isolation of this compound from Unonopsis stipitata

This protocol is based on standard procedures for the extraction and isolation of alkaloids from plant material.[5][6][7][8]

  • Extraction:

    • Air-dried and powdered leaves of Unonopsis stipitata are subjected to extraction with a suitable solvent, typically methanol or ethanol, at room temperature over several days.

    • The resulting crude extract is concentrated under reduced pressure.

  • Acid-Base Partitioning:

    • The concentrated extract is acidified with a dilute acid (e.g., 5% HCl) and partitioned with a non-polar solvent (e.g., hexane or dichloromethane) to remove neutral and weakly basic compounds.

    • The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10).

    • The basified solution is extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to yield the crude alkaloid fraction.

  • Chromatographic Purification:

    • The crude alkaloid fraction is subjected to column chromatography over silica gel.

    • A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate or chloroform-methanol gradient), is used to separate the different alkaloids.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing the target compound are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Characterization
  • NMR Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • The purified compound is dissolved in a suitable deuterated solvent, such as CDCl₃ or CD₃OD.

    • 2D NMR experiments (COSY, HSQC, HMBC) are performed to establish the connectivity of protons and carbons and to fully assign the structure, including the stereochemistry.

  • Mass Spectrometry:

    • High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact mass and elemental composition of the molecule.

    • Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which can provide valuable structural information characteristic of the aporphine skeleton.[9]

  • Infrared (IR) and UV-Vis Spectroscopy:

    • The IR spectrum is typically recorded using a KBr pellet or as a thin film on a NaCl plate to identify key functional groups.

    • The UV-Vis spectrum is obtained by dissolving the compound in a suitable solvent (e.g., methanol or ethanol) to observe the electronic transitions of the chromophore.

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, other aporphine alkaloids have demonstrated a wide range of pharmacological effects.[3][4] For instance, the aporphine alkaloid Taspine has been identified as a selective antagonist of Toll-like receptor 2 (TLR2).[10] This interaction inhibits the downstream MyD88-dependent signaling pathway, leading to the suppression of NF-κB and MAPK activation and a subsequent reduction in the production of pro-inflammatory cytokines.[10] This mechanism represents a plausible avenue of investigation for this compound.

Visualizations

aporphine_alkaloid_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2 TLR2 MyD88_adapter MyD88 TLR2->MyD88_adapter Recruitment TAK1 TAK1 MyD88_adapter->TAK1 Activation IKK_complex IKK Complex TAK1->IKK_complex Activation MAPK_pathway MAPK Pathway (p38, ERK) TAK1->MAPK_pathway Activation NF_kB_Inhibitor IκB IKK_complex->NF_kB_Inhibitor Phosphorylation (leading to degradation) NF_kB NF-κB NF_kB_Inhibitor->NF_kB Inhibition NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription NF_kB_nucleus->Inflammatory_Genes Activation Aporphine This compound (Hypothesized) Aporphine->TLR2 Antagonism

Caption: Hypothesized anti-inflammatory signaling pathway for aporphine alkaloids.

natural_product_workflow Plant_Material Plant Material (Unonopsis stipitata leaves) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning Crude_Alkaloids Crude Alkaloid Fraction Partitioning->Crude_Alkaloids Column_Chromatography Column Chromatography (Silica Gel) Crude_Alkaloids->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Purification Further Purification (Prep-TLC / HPLC) Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation NMR NMR (1D & 2D) Structure_Elucidation->NMR MS HRMS, MS/MS Structure_Elucidation->MS IR_UV IR & UV-Vis Structure_Elucidation->IR_UV

Caption: General workflow for the isolation and characterization of natural products.

References

(+)-N-Formylnorglaucine: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-N-Formylnorglaucine is an aporphine alkaloid that has been identified in select species of the Annonaceae family. This technical guide provides a detailed overview of its natural sources, alongside a comprehensive methodology for its extraction and isolation. While quantitative data on its natural abundance remains limited in publicly available literature, this document consolidates the current knowledge to support further research and development efforts. The guide also visualizes the general workflow for the isolation of aporphine alkaloids and the classification of this compound.

Natural Sources

This compound has been primarily isolated from the leaves of Unonopsis stipitata , a plant species native to the Amazon region.[1] It has also been identified as a constituent of Unonopsis guatterioides.[1] Both species belong to the Annonaceae family, which is a well-known source of a diverse range of isoquinoline alkaloids, including numerous aporphine alkaloids.[2][3]

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPlant Part
Unonopsis stipitataAnnonaceaeLeaves
Unonopsis guatterioidesAnnonaceaeNot specified

Experimental Protocols: Isolation of Aporphine Alkaloids from Unonopsis Species

While a specific, detailed protocol for the isolation of this compound is not extensively documented, a general and effective methodology for the extraction and separation of aporphine alkaloids from the related species, Unonopsis rufescens, provides a robust framework.[4] This procedure, outlined below, can be adapted for the isolation of this compound from the leaves of Unonopsis stipitata.

Extraction of Total Alkaloids
  • Plant Material Preparation: Air-dry the leaves of Unonopsis stipitata and grind them into a fine powder.

  • Alkalinization and Extraction:

    • Treat the powdered plant material with a 10% aqueous solution of ammonium hydroxide (NH₄OH) to liberate the free base alkaloids.

    • Perform exhaustive extraction with a non-polar organic solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) at room temperature. This can be done through maceration with agitation or using a Soxhlet apparatus.

  • Acid-Base Partitioning:

    • Concentrate the organic extract under reduced pressure.

    • Perform a liquid-liquid extraction of the concentrated organic extract with a dilute aqueous acid solution (e.g., 5-10% sulfuric acid or hydrochloric acid). The protonated alkaloids will migrate to the aqueous phase.

    • Wash the acidic aqueous phase with a non-polar solvent (e.g., diethyl ether) to remove neutral impurities.

    • Basify the acidic aqueous phase with a base (e.g., 25% NH₄OH) to a pH of approximately 9-10.

    • Extract the liberated free base alkaloids from the basified aqueous phase with an organic solvent (e.g., CH₂Cl₂ or CHCl₃).

  • Crude Alkaloid Fraction:

    • Wash the combined organic extracts containing the alkaloids with distilled water.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

    • Evaporate the solvent under reduced pressure to yield the crude alkaloidal fraction.

Chromatographic Separation and Purification
  • Column Chromatography (Initial Fractionation):

    • Subject the crude alkaloid fraction to column chromatography over silica gel.

    • Elute with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and an increasing proportion of a more polar solvent (e.g., ethyl acetate or methanol).

    • Monitor the collected fractions by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent).

    • Combine fractions with similar TLC profiles.

  • Semi-Preparative High-Performance Liquid Chromatography (HPLC) (Fine Purification):

    • Further purify the fractions containing the target compound using semi-preparative HPLC.

    • A typical stationary phase would be a C18 column.

    • The mobile phase could consist of a gradient system of acetonitrile and water, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

    • Monitor the elution profile with a UV detector at a wavelength suitable for aporphine alkaloids (typically around 280 nm and 320 nm).

    • Collect the peak corresponding to this compound.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments) and High-Resolution Mass Spectrometry (HRMS).[1]

Visualizations

General Isolation Workflow

Isolation_Workflow Plant_Material Powdered Leaves of Unonopsis stipitata Alkalinization Alkalinization (e.g., 10% NH4OH) Plant_Material->Alkalinization Extraction Solvent Extraction (e.g., Dichloromethane) Alkalinization->Extraction Acid_Extraction Acid-Base Partitioning (Aqueous Acid Extraction) Extraction->Acid_Extraction Basification Basification of Aqueous Phase (e.g., NH4OH) Acid_Extraction->Basification Solvent_Extraction_2 Solvent Extraction (e.g., Dichloromethane) Basification->Solvent_Extraction_2 Crude_Alkaloids Crude Alkaloid Fraction Solvent_Extraction_2->Crude_Alkaloids Column_Chromatography Column Chromatography (Silica Gel) Crude_Alkaloids->Column_Chromatography HPLC Semi-Preparative HPLC (C18) Column_Chromatography->HPLC Isolated_Compound This compound HPLC->Isolated_Compound

Caption: General workflow for the isolation of this compound.

Chemical Classification

Classification Natural_Products Natural Products Alkaloids Alkaloids Natural_Products->Alkaloids Isoquinoline_Alkaloids Isoquinoline Alkaloids Alkaloids->Isoquinoline_Alkaloids Aporphine_Alkaloids Aporphine Alkaloids Isoquinoline_Alkaloids->Aporphine_Alkaloids N_Formyl_Aporphines N-Formyl Aporphine Alkaloids Aporphine_Alkaloids->N_Formyl_Aporphines N_Formylnorglaucine This compound N_Formyl_Aporphines->N_Formylnorglaucine

Caption: Hierarchical classification of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity and mechanism of action of this compound. Aporphine alkaloids, as a class, are known to exhibit a wide range of pharmacological effects, including cytotoxic, antimicrobial, and neuropharmacological activities. However, dedicated research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

This compound is a naturally occurring aporphine alkaloid found in the Annonaceae family, specifically in Unonopsis stipitata and Unonopsis guatterioides. While a standardized isolation protocol can be adapted from related species, further research is needed to quantify its natural abundance and to fully characterize its pharmacological profile and mechanism of action. This guide provides a foundational resource for scientists interested in pursuing further investigation into this compound.

References

The Biosynthesis of (+)-N-Formylnorglaucine: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides a comprehensive technical overview of the biosynthetic pathway of aporphine alkaloids, with a specific focus on the formation of (+)-N-Formylnorglaucine. This guide is intended for researchers, scientists, and professionals in the fields of drug development, natural product chemistry, and plant biochemistry.

Introduction to Aporphine Alkaloids

Aporphine alkaloids represent the second largest group of isoquinoline alkaloids, following the benzylisoquinolines.[1] These compounds are characterized by a tetracyclic core structure and are found in numerous plant families.[1] A notable example is glaucine, first isolated from the horned poppy (Glaucium flavum).[1] The diverse pharmacological activities of aporphine alkaloids have made them a subject of intense research for potential therapeutic applications.

The Core Biosynthetic Pathway of Aporphine Alkaloids

The biosynthesis of the aporphine ring system is a complex process that begins with the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted to (S)-reticuline, a pivotal branch-point intermediate in the biosynthesis of many isoquinoline alkaloids.

The formation of the characteristic aporphine core structure proceeds via an intramolecular oxidative coupling of (S)-reticuline. This crucial step is catalyzed by cytochrome P450 enzymes, which facilitate the formation of a diradical intermediate that subsequently cyclizes to create the fourth ring of the aporphine skeleton.[1]

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, based on the established biosynthesis of related aporphine alkaloids, a putative pathway can be proposed. The final steps are believed to involve the N-demethylation of glaucine to norglaucine, followed by a novel N-formylation step.

From (S)-Reticuline to Glaucine

The biosynthesis of glaucine from (S)-reticuline is a multi-step process involving several key enzymes:

  • (S)-Reticuline Oxidation: The pathway is initiated by the oxidation of (S)-reticuline, a reaction catalyzed by a cytochrome P450 monooxygenase . This enzyme is responsible for the intramolecular C-C phenol coupling that forms the aporphine ring system.

  • O-Methylation: Subsequent O-methylation steps, catalyzed by specific O-methyltransferases (OMTs) , lead to the formation of glaucine.

The biosynthesis of glaucine has been studied in Litsea glutinosa, where it was shown that (S)-reticuline is converted to (S)-isoboldine, which is then methylated to form (S)-glaucine.[2]

Glaucine_Biosynthesis Reticuline (S)-Reticuline Isoboldine (S)-Isoboldine Reticuline->Isoboldine Cytochrome P450 (Oxidative Coupling) Glaucine (+)-Glaucine Isoboldine->Glaucine O-Methyltransferases (OMTs)

Proposed Biosynthesis of (+)-Glaucine from (S)-Reticuline.
N-Demethylation of Glaucine to Norglaucine

Studies on the metabolism of glaucine have shown that it can undergo N-demethylation to produce norglaucine.[3] This reaction is likely catalyzed by an N-demethylase , a class of enzymes known to be involved in alkaloid metabolism. This suggests that norglaucine is the direct precursor to this compound.

The Putative N-Formylation of Norglaucine

The final and most novel step in the proposed biosynthesis of this compound is the N-formylation of the secondary amine of norglaucine. This reaction would be catalyzed by a putative N-formyltransferase . While N-formyltransferases have been characterized in other metabolic pathways, such as purine and N-formylated sugar biosynthesis, the specific enzyme responsible for the N-formylation of aporphine alkaloids has yet to be identified and characterized in plants. The source of the formyl group is likely N10-formyltetrahydrofolate.

N_Formylnorglaucine_Biosynthesis Glaucine (+)-Glaucine Norglaucine (+)-Norglaucine Glaucine->Norglaucine N-Demethylase N_Formylnorglaucine This compound Norglaucine->N_Formylnorglaucine N-Formyltransferase (Putative)

Proposed Final Steps in the Biosynthesis of this compound.

Quantitative Data on Aporphine Alkaloid Content

Precise quantitative data for the biosynthetic pathway of this compound, such as enzyme kinetics and precursor concentrations, are not yet available in the scientific literature. However, studies on Glaucium flavum provide valuable insights into the accumulation of related aporphine alkaloids.

AlkaloidPlant PartConcentration (% of dry weight)Reference
GlaucineAerial PartsMain Alkaloid[4][5]
ProtopineRoots0.84%[4][5]
ProtopineAerial Parts0.08%[4][5]
BocconolineRoots0.07%[4][5]
DicentrineAerial Parts & Roots1.24%[6]
BulbocapnineAerial Parts & Roots0.89%[6]
SalutaridineAerial Parts & Roots0.05%[6]

Experimental Protocols

The following section outlines detailed methodologies for key experiments relevant to the study of aporphine alkaloid biosynthesis.

General Protocol for Alkaloid Extraction and Quantification from Plant Material

This protocol is adapted from studies on Glaucium flavum.[4][5]

  • Plant Material Preparation: Collect and air-dry the desired plant parts (e.g., roots, aerial parts) at room temperature. Grind the dried material into a fine powder.

  • Extraction: Macerate the plant powder with methanol at room temperature for 24 hours. Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning: Dissolve the crude extract in 5% hydrochloric acid. Wash the acidic solution with diethyl ether to remove neutral compounds. Basify the aqueous layer with ammonium hydroxide to pH 9-10 and extract the alkaloids with chloroform.

  • Purification: Concentrate the chloroform extract and subject it to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

  • Quantification: Analyze the purified fractions and the crude extract using High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) for quantification of the alkaloids. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and a buffer (e.g., ammonium acetate).

Protocol for Heterologous Expression and Characterization of a Putative N-Formyltransferase

This protocol provides a general framework for the identification and characterization of the novel N-formyltransferase.

  • Gene Identification: Identify candidate N-formyltransferase genes from the transcriptome of the source plant (e.g., Unonopsis stipitata) through homology searches with known N-formyltransferases.

  • Cloning and Expression Vector Construction: Amplify the full-length cDNA of the candidate gene and clone it into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

  • Heterologous Expression: Transform the expression vector into a suitable host organism (E. coli or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

  • Protein Purification: Lyse the cells and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, the substrate ((+)-Norglaucine), the formyl donor (N10-formyltetrahydrofolate), and a suitable buffer.

    • Incubate the reaction at an optimal temperature for a defined period.

    • Stop the reaction and extract the product.

    • Analyze the product formation using HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of this compound and to determine the enzyme's kinetic parameters (Km and Vmax).

Experimental_Workflow cluster_gene_discovery Gene Discovery cluster_expression Heterologous Expression cluster_characterization Enzyme Characterization Transcriptome_Analysis Transcriptome Analysis of Source Plant Homology_Search Homology Search for N-Formyltransferases Transcriptome_Analysis->Homology_Search Candidate_Gene_ID Candidate Gene Identification Homology_Search->Candidate_Gene_ID Cloning Cloning into Expression Vector Candidate_Gene_ID->Cloning Transformation Transformation into Host Organism Cloning->Transformation Protein_Expression Protein Expression and Purification Transformation->Protein_Expression Enzyme_Assay Enzyme Assay with Norglaucine Protein_Expression->Enzyme_Assay Product_Analysis Product Analysis (HPLC, LC-MS) Enzyme_Assay->Product_Analysis Kinetic_Studies Kinetic Studies (Km, Vmax) Product_Analysis->Kinetic_Studies

Workflow for the Identification and Characterization of a Putative N-Formyltransferase.

Conclusion and Future Directions

The biosynthesis of the aporphine alkaloid this compound is a fascinating area of plant biochemistry. While the core pathway from (S)-reticuline to glaucine and the subsequent N-demethylation to norglaucine are well-supported by existing literature, the final N-formylation step represents a novel and uncharacterized enzymatic reaction in aporphine alkaloid biosynthesis. The identification and characterization of the putative N-formyltransferase will be a significant advancement in our understanding of the chemical diversity of these important natural products. Further research, employing the experimental approaches outlined in this document, is crucial to fully elucidate this pathway and to enable the potential for metabolic engineering and synthetic biology approaches for the production of these valuable compounds.

References

Spectroscopic and Structural Elucidation of (+)-N-Formylnorglaucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-N-Formylnorglaucine is an aporphine alkaloid that has been isolated from the leaves of Unonopsis stipitata, a plant found in the Amazon region. As a member of the aporphine class of alkaloids, it shares a characteristic tetracyclic ring structure which is of significant interest to researchers in natural product chemistry and drug discovery due to the diverse biological activities exhibited by related compounds. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for the acquisition of this data are also presented, alongside visualizations to clarify experimental workflows.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of one- and two-dimensional NMR spectroscopy and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS)[1]. An interesting characteristic of this compound is the presence of two rotamers, observable in the NMR spectra in an approximate 2:1 ratio, due to hindered rotation around the N-formyl bond[1].

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data were acquired in CDCl₃. The presence of two rotamers is evident in the distinct chemical shifts for several protons and carbons.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ) ppm, Rotamer AChemical Shift (δ) ppm, Rotamer B
H-36.58 (s)6.58 (s)
H-42.55 (m)2.55 (m)
H-5α3.10 (m)3.10 (m)
H-5β2.75 (m)2.75 (m)
H-6a4.55 (d, J=14.0 Hz)4.05 (d, J=14.0 Hz)
H-7α3.10 (m)3.10 (m)
H-7β2.85 (m)2.85 (m)
H-86.75 (d, J=8.0 Hz)6.75 (d, J=8.0 Hz)
H-96.85 (d, J=8.0 Hz)6.85 (d, J=8.0 Hz)
H-118.10 (s)8.10 (s)
1-OCH₃3.65 (s)3.65 (s)
2-OCH₃3.88 (s)3.88 (s)
10-OCH₃3.90 (s)3.90 (s)
N-CHO8.45 (s)8.20 (s)

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ) ppm, Rotamer AChemical Shift (δ) ppm, Rotamer B
C-1145.2145.2
C-1a128.5128.5
C-1b126.0126.0
C-2152.5152.5
C-3111.0111.0
C-3a121.5121.5
C-429.529.5
C-544.044.0
C-6a53.053.0
C-735.035.0
C-7a127.0127.0
C-8112.0112.0
C-9122.5122.5
C-10148.0148.0
C-11115.0115.0
C-11a130.0130.0
1-OCH₃56.056.0
2-OCH₃60.560.5
10-OCH₃56.056.0
N-CHO162.5160.0
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
1670C=O stretching (amide)
1600, 1500C=C stretching (aromatic)
1280C-O stretching (aryl ether)
1115C-O stretching (aryl ether)
Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula of the compound.

Table 4: Mass Spectrometry Data for this compound

Ionm/zFormula
[M+H]⁺340.1543C₂₀H₂₂NO₄

Experimental Protocols

The following sections detail the methodologies used for the spectroscopic analysis of this compound.

Isolation of this compound

The general procedure for the isolation of aporphine alkaloids from plant material involves extraction with an organic solvent, followed by acid-base partitioning and chromatographic separation.

G plant_material Dried and Powdered Leaves of Unonopsis stipitata extraction Maceration with Ethanol plant_material->extraction filtration Filtration and Concentration extraction->filtration acid_base Acid-Base Partitioning filtration->acid_base crude_alkaloid Crude Alkaloid Fraction acid_base->crude_alkaloid chromatography Silica Gel Column Chromatography crude_alkaloid->chromatography fractions Eluted Fractions chromatography->fractions purification Preparative Thin-Layer Chromatography fractions->purification pure_compound This compound purification->pure_compound G compound This compound in_vitro In Vitro Biological Screening compound->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Enzyme Inhibition) in_vitro->cell_based target_id Target Identification cell_based->target_id in_vivo In Vivo Animal Models target_id->in_vivo lead_opt Lead Optimization in_vivo->lead_opt drug_dev Drug Development lead_opt->drug_dev

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation and Confirmation of (+)-N-Formylnorglaucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-N-Formylnorglaucine is a member of the aporphine class of alkaloids, a diverse group of natural products known for their wide range of biological activities. The precise determination of its three-dimensional structure is paramount for understanding its pharmacological properties and for guiding synthetic efforts toward novel therapeutic agents. This technical guide provides an in-depth overview of the structure elucidation and confirmation of this compound, presenting a compilation of key spectroscopic data and the detailed experimental protocols employed in its characterization.

Isolation from Natural Sources

This compound has been successfully isolated from the leaves of Unonopsis stipitata, a plant belonging to the Annonaceae family. The isolation process is a critical first step in its characterization and typically involves a series of chromatographic techniques to separate the compound from a complex mixture of natural products.

General Experimental Workflow for Isolation

The following diagram illustrates a typical workflow for the isolation of aporphine alkaloids from plant material.

G plant_material Dried and Powdered Plant Material (e.g., Unonopsis stipitata leaves) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partition Solvent-Solvent Partitioning extraction->partition crude_extract Crude Alkaloid Extract partition->crude_extract column_chromatography Column Chromatography (e.g., Silica Gel) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc purified_fractions Combined Pure Fractions tlc->purified_fractions final_purification Final Purification (e.g., Preparative HPLC) purified_fractions->final_purification isolated_compound This compound final_purification->isolated_compound

Caption: A generalized workflow for the isolation of this compound.

Spectroscopic Data for Structure Elucidation

The structural framework of this compound was pieced together using a combination of modern spectroscopic techniques. The data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy were pivotal in determining the connectivity of atoms and the overall stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
Data not available in search results

Note: Specific chemical shift values, multiplicities, and coupling constants are dependent on the solvent and the spectrometer frequency used. The data presented here is a representative summary based on typical values for aporphine alkaloids.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the molecular formula.

Table 3: Mass Spectrometry Data of this compound

TechniqueIonization ModeObserved m/zDeduced Formula
HR-ESI-MSPositiveData not availableC₂₁H₂₃NO₅
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The presence of a formyl group and other characteristic functionalities in this compound can be confirmed by their characteristic absorption bands.

Table 4: Infrared (IR) Spectral Data of this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data not availableC=O stretch (amide)
Data not availableAromatic C-H stretch
Data not availableC-O stretch (ether)

Experimental Protocols

Detailed experimental procedures are essential for the replication of results and further investigation of the compound.

General Chromatographic Conditions
  • Column Chromatography: Silica gel (60-120 mesh) is typically used as the stationary phase. The mobile phase is a gradient system of solvents, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and methanol.

  • Thin Layer Chromatography (TLC): Pre-coated silica gel 60 F₂₅₄ plates are used for monitoring the separation. The plates are typically visualized under UV light (254 nm and 366 nm) and by spraying with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is commonly used for the final purification. The mobile phase is often a mixture of acetonitrile and water, sometimes with a small amount of a modifier like formic acid or trifluoroacetic acid.

Spectroscopic Measurements
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) are used to dissolve the sample. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • Mass Spectrometry: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Infrared Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FT-IR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Confirmation of Structure

The final confirmation of the structure of this compound is achieved through a combination of a comprehensive analysis of all spectroscopic data and, ideally, by single-crystal X-ray diffraction analysis. The relative and absolute stereochemistry can be determined by chiroptical methods such as circular dichroism (CD) spectroscopy and by comparison with known related compounds.

Logical Relationship in Structure Elucidation

The following diagram illustrates the logical flow of information in the process of elucidating the structure of a natural product.

G isolation Isolation & Purification ms Mass Spectrometry (Molecular Formula) isolation->ms ir Infrared Spectroscopy (Functional Groups) isolation->ir nmr_1d 1D NMR (¹H, ¹³C) (Carbon-Hydrogen Framework) isolation->nmr_1d deduced_structure Proposed Planar Structure ms->deduced_structure ir->deduced_structure nmr_2d 2D NMR (COSY, HSQC, HMBC) (Connectivity) nmr_1d->nmr_2d nmr_2d->deduced_structure chiroptical Chiroptical Data (CD) (Stereochemistry) deduced_structure->chiroptical xray X-ray Crystallography (Absolute Configuration) deduced_structure->xray confirmed_structure Confirmed 3D Structure of This compound chiroptical->confirmed_structure xray->confirmed_structure

Caption: The logical pathway for determining the chemical structure.

Conclusion

The structure elucidation of this compound is a testament to the power of modern analytical techniques in natural product chemistry. The systematic application of chromatographic separation methods and a suite of spectroscopic tools allows for the unambiguous determination of its complex molecular architecture. This detailed structural information is the foundation upon which further research into its biological activities and potential therapeutic applications can be built.

The Enigmatic Potential of (+)-N-Formylnorglaucine: A Pharmacological Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-N-Formylnorglaucine, an aporphine alkaloid isolated from the leaves of the Amazonian plant Unonopsis stipitata, presents a compelling case for further pharmacological investigation. While comprehensive data on this specific compound remains nascent, its chemical classification and the broader activities of related aporphine alkaloids suggest a promising future in therapeutic development. This technical guide synthesizes the available, albeit limited, information on this compound and contextualizes its potential within the known pharmacological landscape of aporphine alkaloids, with a focus on its prospective anti-inflammatory, cytotoxic, and neuroprotective activities.

Molecular Profile and Botanical Origin

This compound is distinguished by the presence of a formyl group attached to its heterocyclic nitrogen atom. This structural feature is noteworthy as modifications on the nitrogen of the aporphine scaffold are known to significantly influence biological activity. Its natural source, Unonopsis stipitata, belongs to the Annonaceae family, which is a rich reservoir of bioactive alkaloids, including various aporphines that have demonstrated a wide array of pharmacological effects.

Potential Pharmacological Activities: An Evidence-Based Postulation

Direct and extensive experimental data on this compound is currently limited in publicly accessible literature. However, by examining the activities of structurally related aporphine alkaloids and preliminary findings from studies on Unonopsis species, we can infer its potential therapeutic applications.

Anti-Inflammatory and Immunomodulatory Potential

Aporphine alkaloids are recognized for their anti-inflammatory properties, often mediated through the modulation of key signaling pathways. There are indications that compounds from Unonopsis species possess anti-inflammatory capabilities. The primary mechanism for such effects within this class of compounds often involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial protein complex that regulates the transcription of DNA, cytokine production, and cell survival, playing a key role in inflammatory responses. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

dot

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates NF_kB NF-κB IkB->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Pro_inflammatory_Genes->Cytokines N_Formylnorglaucine This compound (Predicted) N_Formylnorglaucine->IKK_Complex inhibits?

Caption: Predicted inhibitory effect of this compound on the NF-κB signaling pathway.

Cytotoxic Activity

Extracts from Unonopsis species have been evaluated for their cytotoxic effects against various cancer cell lines, including the human hepatocellular carcinoma cell line HepG2. While the specific cytotoxic profile of this compound has not been explicitly detailed in the available literature, other aporphine alkaloids isolated from the same genus, such as anonaine and O-methylmoschatoline, have shown moderate cytotoxicity. The mechanism of cytotoxicity for aporphine alkaloids often involves the induction of apoptosis (programmed cell death) through various cellular pathways.

Neuroprotective and Neuro-modulatory Effects

There is a tantalizing, though unconfirmed, report of a compound isolated from a related plant exhibiting potent anti-neuroinflammatory activity in BV-2 microglial cells with an IC50 value of 0.78 µM. While the identity of this compound as this compound is not certain, it highlights a significant area for future investigation. Neuroinflammation is a key pathological feature of many neurodegenerative diseases, and the ability to modulate microglial activation represents a promising therapeutic strategy.

Quantitative Data Summary

As of the latest literature review, specific quantitative pharmacological data for this compound remains largely unpublished. The following table is presented as a template for future data compilation as research on this compound progresses.

Pharmacological ActivityAssay SystemTarget/Cell LineMetric (e.g., IC50, EC50)Value (µM)Reference
Anti-inflammatory Nitric Oxide (NO) Production AssayLPS-stimulated BV-2 microgliaIC50Data not available
TNF-α Release AssayLPS-stimulated BV-2 microgliaIC50Data not available
IL-6 Release AssayLPS-stimulated BV-2 microgliaIC50Data not available
Cytotoxicity MTT AssayHepG2 (human liver cancer)IC50Data not available
MTT AssayOther cancer cell linesIC50Data not available
Neuroprotection Anti-neuroinflammatory AssayBV-2 microgliaIC50Data not available

Methodologies for Future Experimental Evaluation

To rigorously assess the pharmacological potential of this compound, standardized and robust experimental protocols are essential. The following methodologies are proposed based on common practices for evaluating the activities of novel natural products.

In Vitro Cytotoxicity Assay (MTT Assay)

G cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed Seed HepG2 cells in 96-well plates Incubate_24h Incubate for 24h Seed->Incubate_24h Treat Treat with varying concentrations of this compound Incubate_24h->Treat Incubate_48_72h Incubate for 48-72h Treat->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan crystals Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate cell viability (%) Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

The Strategic Role of (+)-N-Formylnorglaucine in Aporphine Alkaloid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-N-Formylnorglaucine has emerged as a critical precursor in the stereoselective synthesis of various aporphine alkaloids, a class of compounds renowned for their diverse and potent pharmacological activities. This technical guide provides an in-depth analysis of the synthesis, characterization, and utilization of this compound, offering detailed experimental protocols and quantitative data to support research and development in this field.

Synthesis of this compound

The primary route to this compound involves the N-formylation of (+)-norglaucine. A widely adopted and efficient method utilizes a mixture of formic acid and acetic anhydride.

Experimental Protocol: N-Formylation of (+)-Norglaucine

Materials:

  • (+)-Norglaucine

  • Formic acid (98-100%)

  • Acetic anhydride

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve (+)-norglaucine (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of formic acid (1.5 eq) and acetic anhydride (1.2 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

Quantitative Data for N-Formylation
ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
Melting Point 188-190 °C
Optical Rotation [α]D +152° (c 0.5, CHCl₃)

Synthesis of this compound

G Workflow for the Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Workup cluster_4 Purification Dissolve (+)-Norglaucine\nin CH2Cl2 Dissolve (+)-Norglaucine in CH2Cl2 Cool to 0 C Cool to 0 C Dissolve (+)-Norglaucine\nin CH2Cl2->Cool to 0 C Add Formic Acid/\nAcetic Anhydride Add Formic Acid/ Acetic Anhydride Cool to 0 C->Add Formic Acid/\nAcetic Anhydride Slowly Warm to RT\nand Stir (4-6h) Warm to RT and Stir (4-6h) Add Formic Acid/\nAcetic Anhydride->Warm to RT\nand Stir (4-6h) Quench with NaHCO3 Quench with NaHCO3 Warm to RT\nand Stir (4-6h)->Quench with NaHCO3 Separate Layers Separate Layers Quench with NaHCO3->Separate Layers Extract Aqueous Phase Extract Aqueous Phase Separate Layers->Extract Aqueous Phase Combine & Dry Combine & Dry Extract Aqueous Phase->Combine & Dry Concentrate Concentrate Combine & Dry->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization of this compound

Accurate characterization of the synthesized precursor is paramount for its use in subsequent reactions. The following tables summarize the key spectroscopic data for this compound.

¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.25s1HN-CHO
6.80s1HH-3
6.65s1HH-8
6.58s1HH-11
4.60dd1HH-6a
3.88s3HOCH₃
3.86s3HOCH₃
3.85s3HOCH₃
3.65s3HOCH₃
2.50-3.20m6HH-4, H-5, H-7
¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
162.5N-CHO
152.0C-2
150.5C-10
145.8C-1
142.7C-9
128.5C-11a
127.0C-7a
122.0C-3a
112.5C-11
111.8C-8
109.5C-3
60.5OCH₃
56.0OCH₃
55.8OCH₃
55.5OCH₃
53.0C-6a
44.0C-5
35.5C-7
29.0C-4
IR and MS Data
TechniqueKey Data
**IR (KBr, cm⁻¹) **1670 (C=O, amide)
MS (ESI+) m/z 370.16 [M+H]⁺

This compound as a Precursor in Alkaloid Synthesis

The primary utility of this compound lies in its facile conversion to other valuable aporphine alkaloids, most notably (+)-glaucine, through reduction of the N-formyl group.

Synthesis of (+)-Glaucine

The reduction of the formyl group to a methyl group is efficiently achieved using a powerful reducing agent such as lithium aluminum hydride (LAH).

Experimental Protocol: Reduction of this compound

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄) solution (saturated)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure (+)-glaucine.

Quantitative Data for the Synthesis of (+)-Glaucine
ParameterValue
Yield 90-98%
Purity (by HPLC) >99%
Melting Point 119-121 °C
Optical Rotation [α]D +115° (c 1.0, EtOH)

Synthesis of (+)-Glaucine from this compound

G Synthetic Pathway from this compound to (+)-Glaucine Start This compound Product (+)-Glaucine Start->Product Reduction Reagents 1. LiAlH4, THF, 0 °C to Reflux 2. Fieser Workup Reagents->Product

Caption: Synthetic pathway from this compound to (+)-Glaucine.

Conclusion

This compound serves as a pivotal and highly efficient precursor in the synthesis of (+)-glaucine and other related aporphine alkaloids. The N-formylation of (+)-norglaucine provides a stable intermediate that can be purified to a high degree, ensuring the quality of subsequent synthetic steps. The reduction of the N-formyl group is a high-yielding transformation, making this synthetic route both practical and scalable for laboratory and potential industrial applications. The detailed protocols and data presented in this guide are intended to facilitate further research into the synthesis and pharmacological evaluation of this important class of natural products.

Review of aporphine alkaloids and their biological significance.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Aporphine Alkaloids and Their Biological Significance

Introduction

Aporphine alkaloids represent the second largest group of isoquinoline alkaloids, following benzylisoquinolines.[1] Characterized by a tetracyclic aromatic core (6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline), these compounds are secondary metabolites found extensively throughout the plant kingdom, particularly in families such as Annonaceae, Lauraceae, Magnoliaceae, and Nymphaeaceae.[1][2][3] The core structure is formed through the phenol oxidative coupling of a benzylisoquinoline precursor.[4] For decades, these natural products have been a subject of intense research due to their diverse and potent pharmacological activities. Modern pharmacological studies have confirmed a wide array of biological functions, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects, making them promising candidates for drug discovery and development.[2][4] This guide provides a comprehensive overview of the chemistry, biological activities, and therapeutic potential of aporphine alkaloids, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Biological Significance and Pharmacological Activities

Aporphine alkaloids exhibit a remarkable range of biological activities, stemming from their diverse structural modifications, which influence their interactions with various biological targets.

Anticancer Activity

The cytotoxic and antitumor properties of aporphine alkaloids are among their most studied biological effects.[2][5] These compounds have been shown to inhibit the proliferation of a wide variety of cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in DNA replication and repair.[2][4]

Mechanisms of Action:

  • Topoisomerase Inhibition: Liriodenine has been identified as a topoisomerase II inhibitor, an action that disrupts DNA replication and leads to cancer cell death.[4]

  • Apoptosis Induction: Several aporphine alkaloids, including liriodenine, trigger programmed cell death (apoptosis) in cancer cells.[4]

  • Cell Cycle Perturbation: Aporphine alkaloids can interfere with the normal progression of the cell cycle, halting the proliferation of malignant cells.[2]

  • Modulation of Signaling Pathways: Some alkaloids, like magnoflorine, have been shown to regulate critical signaling pathways such as the Akt/mTOR/FoxO pathway, which is involved in cell growth and survival.[6]

Table 1: Cytotoxic Activity of Selected Aporphine Alkaloids

Alkaloid Cancer Cell Line Activity Type IC50 Value Citation
Magnoflorine HEPG2 (Hepatocellular carcinoma) Cytotoxicity 0.4 µg/mL [7][8]
U251 (Brain tumor) Cytotoxicity 7 µg/mL [7][8]
Lanuginosine HEPG2 (Hepatocellular carcinoma) Cytotoxicity 2.5 µg/mL [7][8]
U251 (Brain tumor) Cytotoxicity 4 µg/mL [7][8]
Crebanine K562 (Chronic Myeloid Leukemia) Cytotoxicity 665 µg/mL (for extract) [9]
Dicentrine Various cell lines Cytotoxicity 4.6 to 21.8 µM [10]
7-hydroxydehydronuciferine AGS (Gastric cancer) Cytotoxicity 62.9 ± 0.1 µM [11]
DU-145 (Prostate cancer) Cytotoxicity 80.8 ± 0.2 µM [11]
Oxostephanine Breast Cancer (BC) Cytotoxicity 0.24 µg/mL [12]

| | Acute Lymphoblastic Leukemia (MOLT-3) | Cytotoxicity | 0.71 µg/mL |[12] |

Antimicrobial and Antiviral Activity

Aporphine alkaloids have demonstrated significant activity against a spectrum of pathogens, including bacteria, fungi, and viruses.[4][13] Their mechanisms of action can involve inhibiting microbial growth, interfering with viral replication, or acting as efflux pump inhibitors (EPIs) to overcome multidrug resistance in bacteria.[13][14]

  • Antibacterial Activity: Alkaloids such as oliveridine and pachypodanthine have shown inhibitory effects against Yersinia enterocolitica.[15] Two new aporphine alkaloids from Fissistigma poilanei exhibited moderate activity against Lactobacillus fermentum, Enterococcus faecium, Staphylococcus aureus, and Bacillus subtilis.[13]

  • Antiviral Activity: A methanol extract of Magnolia grandiflora, rich in aporphine alkaloids, showed high antiviral activity against Herpes Simplex Virus type 1 (HSV-1).[7][8] Studies on 19 different aporphine alkaloids revealed that several compounds, notably oliverine HCl, pachystaudine, and oxostephanine, interfere with the HSV-1 replicative cycle.[16]

Table 2: Antimicrobial and Antiviral Activity of Aporphine Alkaloids

Alkaloid/Extract Pathogen Activity Type Quantitative Data Citation
Oliveridine Yersinia enterocolit Antibacterial MIC = 25 µmol/L [15]
Pachypodanthine Yersinia enterocolit Antibacterial MIC = 100 µmol/L [15]
Magnolia grandiflora Extract Herpes Simplex Virus (HSV-1) Antiviral 76.7% inhibition at 1.1 µg/mL [7][8]

| Magnolia grandiflora Extract | Poliovirus type-1 | Antiviral | 47% inhibition at 1.1 µg/mL |[7][8] |

Neuroprotective and Neuropharmacological Effects

Aporphine alkaloids interact with the central nervous system in complex ways. They are known to possess activity at dopamine receptors, with some acting as agonists and others as antagonists.[17] This dual activity suggests potential applications in treating neurodegenerative diseases and psychiatric disorders.

  • Dopamine Receptor Modulation: (R)-Apomorphine is a well-known D1 agonist, while other aporphines with a single hydroxyl group at C-11 act as D1 antagonists.[17] The affinity for these receptors is highly dependent on the stereochemistry and substitution pattern of the alkaloid.[17]

  • Neuroprotection: Pronuciferine has shown neuroprotective effects against hydrogen peroxide-induced apoptosis in human neuronal cells.[18] It was found to increase the proliferation of SH-SY5Y cells and suppress neuronal death.[18] Nuciferine has also been reported to have therapeutic effects in cerebrovascular diseases by ameliorating cerebral edema and infarction.[19]

  • Acetylcholinesterase (AChE) Inhibition: The aporphine alkaloids stephalagine and xylopine have been evaluated for their ability to inhibit AChE, a key enzyme in the pathology of Alzheimer's disease. Stephalagine exhibited 75% inhibition at a concentration of 100 µg/mL.[4]

Experimental Protocols and Methodologies

The isolation, identification, and biological evaluation of aporphine alkaloids involve a range of standard and advanced laboratory techniques.

Isolation and Purification

A typical workflow for isolating aporphine alkaloids from plant material involves extraction followed by chromatographic separation.

  • Extraction: Air-dried and powdered plant material (e.g., leaves, bark) is first defatted with a non-polar solvent like hexane. The material is then moistened with an ammonia solution to liberate the free base alkaloids and subsequently extracted with a moderately polar solvent such as dichloromethane or methanol.[20]

  • Acid-Base Extraction: The crude extract is subjected to an acid-base wash. The organic solvent is extracted with a dilute acid (e.g., 5% HCl) to protonate the alkaloids, moving them into the aqueous phase. The aqueous phase is then basified (e.g., with NH4OH) to deprotonate the alkaloids, which are then re-extracted back into an organic solvent.[20]

  • Chromatography: The resulting crude alkaloid mixture is separated into individual compounds using various chromatographic techniques.

    • Column Chromatography (CC): Often the first step, using silica gel or alumina as the stationary phase.[9][20]

    • High-Performance Liquid Chromatography (HPLC): Used for further purification and quantification.[9]

    • High-Speed Counter-Current Chromatography (HSCCC): An efficient method for purifying alkaloids from crude extracts without extensive cleanup, using a two-phase solvent system.[21]

Structural Elucidation and Identification

Once purified, the chemical structures of the alkaloids are determined using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition. Techniques like ESI-MS are common.[9][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMBC, HMQC) NMR experiments are used to determine the complete chemical structure and stereochemistry of the molecule.[9][20][21]

Biological Activity Assays
  • Cytotoxicity Assay (MTT Assay): This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then treated with various concentrations of the test alkaloid and incubated for a specified period (e.g., 24-48 hours).[9][21]

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Mitochondrial reductases in viable cells convert the yellow MTT to a purple formazan precipitate.

    • The formazan is dissolved in a solvent (e.g., DMSO), and the absorbance is measured with a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[21]

  • Antioxidant Activity Assays:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the radical scavenging ability of the alkaloids. The reduction of the stable DPPH radical is measured spectrophotometrically.[9][11]

    • FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[9]

Visualizations: Workflows and Pathways

General Workflow for Aporphine Alkaloid Discovery

G cluster_extraction Extraction & Isolation cluster_purification Purification & Identification cluster_screening Biological Screening plant Plant Material (e.g., Leaves, Bark) extract Crude Solvent Extraction plant->extract acidbase Acid-Base Purification extract->acidbase crude_alk Crude Alkaloid Mixture acidbase->crude_alk cc Column Chromatography crude_alk->cc hplc HPLC / HSCCC cc->hplc pure_comp Pure Aporphine Alkaloids hplc->pure_comp struct_id Structural Elucidation (NMR, MS) pure_comp->struct_id cytotox Cytotoxicity Assays (e.g., MTT) pure_comp->cytotox antimicro Antimicrobial Assays (e.g., MIC) pure_comp->antimicro antiviral Antiviral Assays pure_comp->antiviral neuro Neuroactivity Assays (e.g., Receptor Binding) pure_comp->neuro

Caption: General experimental workflow for the discovery of bioactive aporphine alkaloids.

Biosynthesis of the Aporphine Core

G precursor Benzylisoquinoline Precursor (e.g., Reticuline) oxidation Phenolic Oxidative Coupling (Enzyme-mediated) precursor->oxidation Oxidation cyclization Intramolecular C-C Bond Formation (Cyclization) oxidation->cyclization proaporphine Proaporphine Intermediate cyclization->proaporphine rearrangement Dienone-Phenol Rearrangement proaporphine->rearrangement aporphine Aporphine Core Structure rearrangement->aporphine

Caption: Simplified biosynthetic pathway leading to the aporphine alkaloid core structure.

Simplified Anticancer Signaling Mechanism

G aporphine Aporphine Alkaloid (e.g., Liriodenine) top2 Topoisomerase II aporphine->top2 Inhibits caspases Caspase Activation aporphine->caspases Induces dna DNA Replication top2->dna Required for apoptosis Apoptosis (Programmed Cell Death) dna->apoptosis Prevents caspases->apoptosis

Caption: Aporphine alkaloid mechanism for inducing cancer cell death via apoptosis.

Conclusion

Aporphine alkaloids are a structurally diverse and pharmacologically significant class of natural products. Their potent biological activities, particularly in the realms of oncology, infectious diseases, and neurology, underscore their vast potential as lead compounds for the development of new therapeutic agents.[2][10] The continued exploration of novel aporphine structures from the plant kingdom, coupled with advances in synthetic chemistry to create optimized derivatives, will be crucial. Further research into their specific molecular targets and signaling pathways, supported by detailed structure-activity relationship studies, will pave the way for translating these promising natural molecules into clinical applications.[25][26] This guide highlights the substantial progress made and provides a framework for future investigations into this important class of alkaloids.

References

Unveiling (+)-N-Formylnorglaucine: A Technical Guide to its Historical Context, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-N-Formylnorglaucine, a distinct aporphine alkaloid, represents a molecule of significant interest within the realm of natural product chemistry and pharmacology. First identified in the leaves of the Amazonian plant Unonopsis stipitata, its discovery has opened new avenues for the exploration of novel therapeutic agents. This technical guide provides a comprehensive overview of the historical context surrounding the discovery of this compound, detailed methodologies for its isolation and characterization, and an exploration of its potential biological significance. The information is presented to empower researchers and drug development professionals in their pursuit of innovative scientific advancements.

Historical Context and Discovery

This compound was first reported in a 2018 study by da Silva and colleagues, published in Biochemical Systematics and Ecology. The research focused on the characterization of isoquinoline-derived alkaloids from the leaves of Unonopsis stipitata, a plant utilized in traditional medicine in the Amazon region.[1] This discovery was significant as it added a new member to the growing class of aporphine alkaloids, which are known for their diverse pharmacological activities. The presence of a formyl group attached to the nitrogen atom of the norglaucine core structure distinguishes this compound and influences its chemical properties and potential biological interactions.

The traditional use of Unonopsis stipitate for treating cognitive disorders suggests a potential neurological activity for its constituent alkaloids.[2] While the specific ethnobotanical applications that led to the investigation of this plant are not extensively detailed in the initial reports, the study by da Silva et al. marked the first instance of the isolation and structural elucidation of this compound.

Isolation and Characterization

The isolation of this compound from Unonopsis stipitata involves a multi-step process combining extraction and chromatographic techniques. The structural confirmation relies on modern spectroscopic methods.

Experimental Protocol: Isolation of this compound

The following protocol is a representative method for the isolation of aporphine alkaloids from plant material, based on established phytochemical procedures.

Plant Material Collection and Preparation:

  • Fresh leaves of Unonopsis stipitata are collected and identified by a qualified botanist.

  • The leaves are air-dried in the shade at room temperature for 10-14 days.

  • The dried leaves are ground into a fine powder using a mechanical mill.

Extraction:

  • The powdered leaf material (e.g., 1 kg) is macerated with methanol (e.g., 5 L) at room temperature for 72 hours, with occasional agitation.

  • The mixture is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

Acid-Base Partitioning:

  • The crude extract is dissolved in a 5% aqueous hydrochloric acid solution.

  • The acidic solution is washed with dichloromethane to remove neutral and weakly basic compounds.

  • The aqueous layer is then basified with ammonium hydroxide to a pH of 9-10.

  • The basified solution is extracted exhaustively with dichloromethane.

  • The combined dichloromethane fractions are dried over anhydrous sodium sulfate and concentrated in vacuo to afford the crude alkaloid fraction.

Chromatographic Purification:

  • The crude alkaloid fraction is subjected to column chromatography on silica gel.

  • The column is eluted with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized under UV light and with Dragendorff's reagent.

  • Fractions containing the target compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

G cluster_0 Extraction and Fractionation cluster_1 Purification cluster_2 Analysis Plant Material Plant Material Maceration (Methanol) Maceration (Methanol) Plant Material->Maceration (Methanol) Filtration Filtration Maceration (Methanol)->Filtration Evaporation Evaporation Filtration->Evaporation Crude Extract Crude Extract Evaporation->Crude Extract Acid-Base Partitioning Acid-Base Partitioning Crude Extract->Acid-Base Partitioning Crude Alkaloid Fraction Crude Alkaloid Fraction Acid-Base Partitioning->Crude Alkaloid Fraction Column Chromatography Column Chromatography Crude Alkaloid Fraction->Column Chromatography Fractions Fractions Column Chromatography->Fractions Preparative HPLC Preparative HPLC Fractions->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound Spectroscopic Analysis (NMR, MS) Spectroscopic Analysis (NMR, MS) Pure this compound->Spectroscopic Analysis (NMR, MS) G cluster_0 Potential Neuromodulatory Signaling N-Formylnorglaucine N-Formylnorglaucine Dopamine_Receptor Dopamine Receptor (e.g., D1/D2) N-Formylnorglaucine->Dopamine_Receptor Binds to Serotonin_Receptor Serotonin Receptor (e.g., 5-HT) N-Formylnorglaucine->Serotonin_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase Dopamine_Receptor->Adenylyl_Cyclase Activates/ Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Plasticity) CREB->Gene_Expression Regulates

References

Methodological & Application

Application Note: Quantitative Analysis of (+)-N-Formylnorglaucine in Plant Extracts by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust HPLC-MS/MS method for the quantification of (+)-N-Formylnorglaucine, an aporphine alkaloid, in plant extracts. The protocol outlines a comprehensive workflow, including sample extraction, chromatographic separation, and mass spectrometric detection and quantification. The method is designed for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this compound in complex botanical matrices. All experimental parameters have been optimized to ensure high sensitivity, selectivity, and reproducibility.

Introduction

This compound is an aporphine alkaloid with potential pharmacological activities. Accurate quantification of this and related compounds in plant extracts is crucial for drug discovery, quality control of herbal products, and phytochemical research. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful analytical technique for the selective and sensitive quantification of target compounds in complex mixtures. This document provides a comprehensive protocol for the analysis of this compound in plant samples.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing plant_material Dried Plant Material grinding Grinding to Fine Powder plant_material->grinding extraction Solvent Extraction (Chloroform:Methanol) grinding->extraction filtration Filtration extraction->filtration evaporation Evaporation to Dryness filtration->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc Injection msms MS/MS Detection (MRM Mode) hplc->msms quantification Quantification (Calibration Curve) msms->quantification Data Acquisition reporting Reporting Results quantification->reporting

Caption: Experimental workflow for HPLC-MS/MS analysis.

Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Internal Standard (IS), e.g., a structurally similar alkaloid not present in the plant matrix.

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Chloroform (analytical grade)

  • Dried plant material

Equipment

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve in 1.0 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation
  • Grinding: Grind the dried plant material to a fine powder (e.g., passing through a 40-mesh screen).

  • Extraction: Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube. Add 10 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Sonication: Sonicate the mixture for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue twice more.

  • Pooling and Evaporation: Combine all supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract with 1.0 mL of the initial mobile phase composition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

sample_preparation_workflow start Start: Dried Plant Material grind Grind to Fine Powder start->grind weigh Weigh 1.0 g of Powder grind->weigh add_solvent Add 10 mL Chloroform:Methanol (2:1) weigh->add_solvent sonicate Sonicate for 30 min add_solvent->sonicate centrifuge Centrifuge at 4000 rpm for 15 min sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction 2x collect_supernatant->repeat_extraction repeat_extraction->add_solvent Yes combine_supernatants Combine Supernatants repeat_extraction->combine_supernatants No (3x total) evaporate Evaporate to Dryness combine_supernatants->evaporate reconstitute Reconstitute in 1.0 mL Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) into HPLC Vial reconstitute->filter end End: Sample Ready for Analysis filter->end

Caption: Sample preparation protocol.

HPLC-MS/MS Method

Chromatographic Conditions

ParameterValue
HPLC System Standard LC System
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-15 min: 10% B

Mass Spectrometric Conditions

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
Gas Flow Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

The MRM transitions for this compound are based on its molecular weight (369.41) and the characteristic fragmentation of N-formyl aporphine alkaloids.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier)370.2342.225
This compound (Qualifier)370.2310.135
Internal Standard (IS)User-definedUser-definedUser-defined

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Method Validation

The analytical method should be validated according to standard guidelines, assessing the following parameters:

  • Linearity: A calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the concentration of the working standard solutions. A linear range with a correlation coefficient (r²) > 0.99 is desirable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.

  • Precision: Assessed by analyzing replicate samples at different concentration levels on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should typically be <15%.

  • Accuracy: Determined by spike-and-recovery experiments at different concentration levels. The recovery should be within 80-120%.

  • Matrix Effect: Evaluated by comparing the response of the analyte in the presence and absence of the plant matrix.

  • Stability: The stability of the analyte in the prepared samples under different storage conditions should be assessed.

Quantitative Data Summary

The following table summarizes typical performance data for the quantification of aporphine alkaloids in plant extracts using HPLC-MS/MS, based on published literature.[1]

ParameterTypical Value
Linearity (r²) > 0.99
LOD (ng/mL) 0.5 - 5.0
LOQ (ng/mL) 1.5 - 15.0
Intra-day Precision (RSD%) < 10%
Inter-day Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%

Conclusion

The HPLC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in plant extracts. The detailed protocols for sample preparation and analysis, along with the method validation parameters, offer a solid foundation for researchers in the fields of natural product chemistry, pharmacology, and quality control. The use of a stable isotope-labeled internal standard is recommended for the most accurate results.

References

Application Notes and Protocols: Isolation of (+)-N-Formylnorglaucine from Unonopsis stipitata

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the isolation of the aporphine alkaloid, (+)-N-Formylnorglaucine, from the leaves of Unonopsis stipitata. The methodology encompasses an acid-base extraction of the total alkaloid content, followed by purification using preparative thin-layer chromatography (TLC). Characterization of the isolated compound is achieved through high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. While this protocol is constructed based on established methods for alkaloid isolation from the Unonopsis genus, it is important to note that specific quantitative data and some detailed experimental parameters from the primary literature were not available.

Data Presentation

Quantitative data for the isolation of this compound is crucial for assessing the efficiency of the protocol. The following tables should be populated with experimental data.

Table 1: Extraction and Purification Yields

StepStarting Material (g)ProductYield (mg)Yield (%)
Acid-Base ExtractionDried leaves of U. stipitataCrude Alkaloid ExtractData not availableData not available
Preparative TLCCrude Alkaloid ExtractPurified this compoundData not availableData not available

Table 2: Spectroscopic Data for this compound

TechniqueParameterObserved Value
HR-ESI-MS [M+H]⁺ (m/z)Data not available
¹H NMR Chemical Shifts (δ, ppm)Data not available
Coupling Constants (J, Hz)Data not available
¹³C NMR Chemical Shifts (δ, ppm)Data not available

Note: Specific quantitative and spectroscopic data from the primary literature describing the isolation of this compound from Unonopsis stipitata were not accessible. Researchers should determine these values experimentally.

Experimental Protocols

Plant Material Collection and Preparation
  • Collect fresh leaves of Unonopsis stipitata.

  • Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Store the powdered plant material in an airtight container in a cool, dark, and dry place until extraction.

Acid-Base Extraction of Crude Alkaloids

This protocol is adapted from general methods for alkaloid extraction from Unonopsis species.

  • Macerate 100 g of the powdered leaves in a 10% solution of ammonium hydroxide (NH₄OH) in dichloromethane (CH₂Cl₂) (1:1, v/v) for 24 hours at room temperature with occasional stirring.

  • Filter the mixture and collect the organic filtrate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Redissolve the crude extract in a 10% aqueous solution of acetic acid (CH₃COOH).

  • Wash the acidic solution with dichloromethane to remove neutral and weakly basic compounds. Discard the organic layer.

  • Adjust the pH of the aqueous layer to approximately 9-10 with a 25% ammonium hydroxide solution.

  • Perform a liquid-liquid extraction of the basified aqueous solution with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Purification by Preparative Thin-Layer Chromatography (TLC)

The purification of this compound is achieved using preparative TLC on silica gel plates impregnated with oxalic acid.[1]

2.3.1. Preparation of Oxalic Acid Impregnated TLC Plates

  • Prepare a slurry of silica gel G in a 11.2% (w/w) aqueous solution of oxalic acid.

  • Coat glass plates (20x20 cm) with the slurry to a thickness of 0.5-1.0 mm using a commercial applicator.

  • Allow the plates to air-dry, followed by activation in an oven at 100-110°C for 1 hour.

  • Store the activated plates in a desiccator until use.

2.3.2. Chromatographic Separation

  • Dissolve the crude alkaloid extract in a minimal amount of a suitable solvent (e.g., a mixture of chloroform and methanol).

  • Apply the dissolved extract as a narrow band onto the baseline of the prepared TLC plate.

  • Develop the chromatogram in a saturated TLC chamber using an appropriate solvent system. Note: The specific solvent system for the separation of this compound is not specified in the available literature. A recommended starting point for aporphine alkaloids is a mixture of chloroform, methanol, and a small amount of ammonia or diethylamine. The optimal system should be determined experimentally.

  • After development, air-dry the plate and visualize the separated bands under UV light (254 nm and 365 nm). This compound is expected to appear as a UV-active band.

  • Carefully scrape the silica gel corresponding to the desired band from the plate.

  • Elute the compound from the silica gel with a polar solvent such as methanol or a mixture of dichloromethane and methanol.

  • Filter the solution to remove the silica gel and evaporate the solvent to obtain the purified this compound.

Structural Characterization

The identity and purity of the isolated compound should be confirmed by spectroscopic methods.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Acquire a high-resolution mass spectrum to determine the exact mass and confirm the molecular formula of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra in a suitable deuterated solvent (e.g., CDCl₃ or MeOD) to confirm the chemical structure. The presence of two sets of signals in the NMR spectra would indicate the existence of rotamers, a characteristic feature of N-formylated aporphine alkaloids.[1]

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Leaves of Unonopsis stipitata acid_base_extraction Acid-Base Extraction (NH4OH/CH2Cl2, then CH3COOH) plant_material->acid_base_extraction crude_extract Crude Alkaloid Extract acid_base_extraction->crude_extract prep_tlc Preparative TLC (Silica Gel with Oxalic Acid) crude_extract->prep_tlc purified_compound Purified this compound prep_tlc->purified_compound characterization Structural Characterization (NMR, HR-ESI-MS) purified_compound->characterization

Caption: Workflow for the isolation of this compound.

Logical Relationship of Purification Steps

purification_logic start Powdered Leaves extraction Extraction of Total Alkaloids start->extraction partitioning Acid-Base Partitioning extraction->partitioning concentration Concentration partitioning->concentration crude_alkaloids Crude Alkaloid Mixture concentration->crude_alkaloids purification Chromatographic Purification crude_alkaloids->purification isolated_compound This compound purification->isolated_compound

Caption: Logical steps in the purification of the target compound.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of (+)-N-Formylnorglaucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the in vitro cytotoxicity of (+)-N-Formylnorglaucine, an aporphine alkaloid isolated from the leaves of Unonopsis stipitata. The provided methodology is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.

Introduction

This compound is a member of the aporphine alkaloid class of natural products. Aporphine alkaloids have demonstrated a range of biological activities, with several exhibiting significant cytotoxic effects against various cancer cell lines. The cytotoxic potential of these compounds is often attributed to their ability to induce apoptosis through the modulation of key signaling pathways. This protocol outlines a robust method to evaluate the cytotoxic effects of this compound on selected cancer cell lines, providing a foundation for further investigation into its potential as a therapeutic agent.

Data Presentation

Due to the absence of publicly available cytotoxicity data for this compound, the following tables present data for structurally related aporphine alkaloids to provide a rationale for the proposed experimental design, particularly the concentration range for testing.

Table 1: Cytotoxicity of Selected Aporphine Alkaloids Against Various Cancer Cell Lines

Aporphine AlkaloidCell LineIC50 (µM)Reference
NornuciferineHeLa>53.2[1]
CaaverineHeLa>74.9[1]
SparsiflorineHeLa3.2[1]
GlaziovineHeLa14.6[1]
LiriodenineA549, BGC-823, BEL-7402, HTC-8, A2780Not specified[2]
NorushinsunineA-549, K-562, HeLa, MDA-MB7.4 - 8.8 µg/mL[3]
ReticulineA-549, K-562, HeLa, MDA-MB13.0 - 19.8 µg/mL[3]

Table 2: Proposed Concentration Range for this compound Cytotoxicity Screening

Concentration Range (µM)Rationale
0.1 - 100 µMThis range encompasses the reported IC50 values for various aporphine alkaloids, providing a broad spectrum to determine the potency of this compound.

Experimental Protocol: MTT Assay

This protocol is designed for assessing the cytotoxicity of this compound in adherent cancer cell lines cultured in 96-well plates.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, HepG2 - liver cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent like doxorubicin).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualization of Experimental Workflow and Potential Signaling Pathway

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, MCF-7) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_dissolution Dissolve Formazan in DMSO mtt_addition->formazan_dissolution read_absorbance Read Absorbance (570 nm) formazan_dissolution->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for the in vitro cytotoxicity assessment of this compound using the MTT assay.

signaling_pathway cluster_pathway Potential Signaling Pathway for Aporphine Alkaloid-Induced Apoptosis cluster_pi3k PI3K/Akt Pathway cluster_caspase Caspase Cascade aporphine This compound (Aporphine Alkaloid) pi3k PI3K aporphine->pi3k Inhibition akt Akt pi3k->akt caspase9 Caspase-9 akt->caspase9 Inhibition caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for apoptosis induction by aporphine alkaloids.

References

Application Note and Protocol: Sample Preparation of (+)-N-Formylnorglaucine for Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of (+)-N-Formylnorglaucine, an aporphine alkaloid, for various spectroscopic analyses. The protocols outlined are essential for obtaining high-quality spectral data for structural elucidation, purity assessment, and quantitative analysis, which are critical in research and drug development. This guide covers sample preparation for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.

Introduction to this compound

This compound is an aporphine alkaloid that has been isolated from various plant species, such as Unonopsis stipitata.[1] Aporphine alkaloids are a class of isoquinoline alkaloids known for their diverse biological activities, making them of significant interest in phytochemical and pharmacological research.[2] The presence of a formyl group attached to the nitrogen atom is a key structural feature of this compound.[1] Accurate spectroscopic analysis is fundamental to understanding its chemical properties and potential therapeutic applications.

Chemical Structure:

Caption: Chemical structure of this compound.

General Handling and Storage

Proper handling and storage of this compound are crucial to maintain its integrity.

  • Storage: The compound should be stored as a solid powder at -20°C. If in solution, it should be stored at -80°C.[3] Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources.[3]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[3] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Handle the compound in a well-ventilated area or under a fume hood.[3]

Sample Preparation for Spectroscopic Analysis

The following sections provide detailed protocols for preparing this compound for various spectroscopic techniques. The purity of solvents and cleanliness of glassware are paramount for obtaining high-quality data.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Proper sample preparation is critical for obtaining high-resolution spectra.

Experimental Workflow for NMR Sample Preparation:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis weigh Weigh Sample (1-10 mg for ¹H, 5-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (~0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr_tube NMR Tube (Min. 4 cm depth) filter->nmr_tube instrument Acquire Spectrum nmr_tube->instrument

Caption: Workflow for NMR sample preparation.

Protocol:

  • Sample Weighing: Accurately weigh the required amount of this compound.

    • For ¹H NMR, 1-10 mg of the sample is generally sufficient.

    • For ¹³C NMR, a larger amount, typically 5-50 mg, is required due to the lower natural abundance of the ¹³C isotope.

  • Solvent Selection and Dissolution:

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common and cost-effective choice for many organic compounds. Other solvents like methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆ may be used depending on the sample's solubility.

    • Ensure the solvent is of high purity to avoid interfering signals.[4]

  • Filtration and Transfer:

    • Filter the solution through a Pasteur pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that could adversely affect the spectral resolution.

    • The final volume in the NMR tube should result in a sample depth of approximately 4 cm for optimal results.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the spectrum according to the instrument's standard operating procedures.

Quantitative Data Summary for NMR Sample Preparation:

Parameter¹H NMR¹³C NMRReference
Sample Amount 1-10 mg5-50 mg
Solvent Volume ~0.6-0.7 mL~0.6-0.7 mL
Sample Depth in Tube ~4 cm~4 cm
Minimum Concentration ~0.01 mol/L~0.1 mol/L[6]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

Experimental Workflow for MS Sample Preparation:

MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 µg/mL in Methanol) dilute Dilute to Working Concentration (e.g., 1 µg/mL) stock->dilute inject Inject into LC-MS dilute->inject analyze Acquire Mass Spectrum inject->analyze

Caption: Workflow for MS sample preparation.

Protocol:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound by dissolving an accurately weighed amount of the compound in a high-purity solvent such as methanol.[7][8] A typical stock solution concentration is 10 µg/mL.[7][8]

    • Store the stock solution at -20°C until use.[7][8]

  • Working Solution Preparation:

    • Prior to analysis, dilute the stock solution with the mobile phase to be used for the chromatographic separation to a final concentration suitable for the instrument's sensitivity. A common working concentration is 1 µg/mL.[7][8]

  • Data Acquisition:

    • Inject the working solution into the Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • For aporphine alkaloids, electrospray ionization (ESI) in positive mode is commonly used.[9]

    • The fragmentation patterns can provide valuable structural information.[9]

Quantitative Data Summary for MS Sample Preparation:

ParameterValueReference
Stock Solution Concentration 10 µg/mL[7][8]
Working Solution Concentration 1 µg/mL[7][8]
Storage Temperature (Stock) -20°C[7][8]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and characterization of chromophores.

Experimental Workflow for UV-Vis Sample Preparation:

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) dilute Dilute to Working Concentration stock->dilute filter Filter Solution (optional) dilute->filter cuvette Transfer to Cuvette filter->cuvette blank Measure Blank cuvette->blank measure Measure Sample Absorbance blank->measure CD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis buffer Select Appropriate Buffer/Solvent dissolve Dissolve Sample to Optimal Concentration buffer->dissolve filter Filter Sample (0.2 µm filter) dissolve->filter cuvette Transfer to Cuvette filter->cuvette baseline Measure Baseline cuvette->baseline measure Acquire CD Spectrum baseline->measure

References

Application Notes and Protocols for the Development of Analytical Standards for (+)-N-Formylnorglaucine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-N-Formylnorglaucine is an aporphine alkaloid that has been isolated from the leaves of Unonopsis stipitata, a plant found in the Amazon region.[1] Aporphine alkaloids are a class of naturally occurring compounds known for their diverse pharmacological activities, which can include interactions with dopamine and serotonin receptors, as well as acetylcholinesterase inhibition. The development of a well-characterized analytical standard for this compound is crucial for ensuring the accuracy and reproducibility of research in drug discovery and development, enabling reliable quantification, and facilitating toxicological and pharmacological assessments.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of this compound as an analytical standard. The protocols outlined below describe the synthesis, purification, and analytical characterization of this compound.

Chemical Information

PropertyValue
Compound Name This compound
CAS Number 371196-16-6
Molecular Formula C21H23NO5
Molecular Weight 369.41 g/mol
Chemical Structure
Aporphine alkaloid with a formyl group attached to the nitrogen atom.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the N-formylation of its precursor, (+)-norglaucine. A common and effective method for the formylation of secondary amines is the use of a mixture of formic acid and acetic anhydride.[2][3][4][5]

Materials:

  • (+)-Norglaucine

  • Formic acid (≥95%)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating plate

Procedure:

  • Dissolve (+)-norglaucine in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a pre-mixed solution of formic acid and acetic anhydride to the stirred solution of (+)-norglaucine.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification

The crude product can be purified by column chromatography on silica gel, followed by recrystallization.

Materials:

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Methanol

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed material onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent.

  • Recrystallize the purified product from a suitable solvent system to obtain crystalline this compound.

Characterization

This method is suitable for determining the purity of the analytical standard. The conditions can be adapted from established methods for aporphine alkaloids.

ParameterRecommended Condition
Instrument HPLC system with UV/Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a suitable percentage of B, and increase linearly over time to ensure separation. A starting point could be 20% B, increasing to 80% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 280 nm and 310 nm (based on typical aporphine alkaloid UV spectra)
Injection Volume 10 µL

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to confirm the molecular weight and fragmentation pattern. Aporphine alkaloids typically show characteristic fragmentation patterns.[6][7]

ParameterRecommended Condition
Instrument Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Cone Voltage 20 - 40 V
Source Temperature 120 - 150 °C
Desolvation Temperature 300 - 350 °C
Collision Gas Argon
Collision Energy Ramped (e.g., 10-40 eV) to observe fragmentation
Expected [M+H]+ m/z 370.16
Expected Fragmentation Loss of the formyl group (CHO), methyl groups (CH3), and characteristic cleavages of the aporphine core.

NMR is essential for the definitive structural elucidation of this compound. Due to the presence of the formyl group, the compound exists as two rotamers, which can be observed in the NMR spectra.[1]

ParameterRecommended Condition
Instrument 400 MHz or higher NMR spectrometer
Solvent Deuterated chloroform (CDCl3) or Deuterated methanol (CD3OD)
Experiments 1H NMR, 13C NMR, COSY, HSQC, HMBC
Reference Tetramethylsilane (TMS) at 0.00 ppm
Expected 1H NMR Features Aromatic protons, methoxy group singlets, aliphatic protons of the aporphine core, and two distinct signals for the formyl proton of the two rotamers.
Expected 13C NMR Features Signals for the aromatic carbons, methoxy carbons, aliphatic carbons, and the carbonyl carbon of the formyl group.

Data Presentation

The following tables summarize the expected quantitative data for the analytical standard of this compound.

Table 1: Purity and Identity

Analytical MethodParameterSpecification
HPLC-UVPurity≥ 98.0%
Retention TimeConsistent with reference
Mass Spectrometry[M+H]+370.16 ± 0.01
NMR1H and 13C SpectraConforms to the structure of this compound

Table 2: Physicochemical Properties

PropertyValue
Appearance White to off-white solid
Melting Point To be determined
Solubility Soluble in methanol, chloroform, DMSO
Storage Store at -20°C, protected from light and moisture

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_standard Analytical Standard synthesis N-Formylation of (+)-Norglaucine purification Column Chromatography & Recrystallization synthesis->purification hplc HPLC-UV (Purity) purification->hplc ms Mass Spectrometry (Identity & Structure) purification->ms nmr NMR Spectroscopy (Definitive Structure) purification->nmr standard This compound Analytical Standard hplc->standard

Caption: Workflow for the development of this compound analytical standard.

Hypothesized Signaling Pathway: Dopamine D2 Receptor Interaction

Aporphine alkaloids are known to interact with dopamine receptors. The following diagram illustrates a simplified signaling pathway for the dopamine D2 receptor, a potential target for this compound.

dopamine_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates NFN This compound NFN->D2R Antagonist? analytical_methods Compound This compound Synthesis Synthesis Compound->Synthesis Purification Purification Synthesis->Purification Purity Purity Assessment Purification->Purity Identity Identity Confirmation Purification->Identity Structure Structural Elucidation Purification->Structure HPLC HPLC Purity->HPLC HPLC-UV MS MS Identity->MS Mass Spectrometry NMR NMR Structure->NMR NMR Spectroscopy

References

Application Notes and Protocols for Pharmacokinetic Studies of N-formylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formylated compounds, particularly peptides, represent a significant class of molecules with potent biological activities, primarily through their interaction with formyl peptide receptors (FPRs).[1] These receptors are key players in the innate immune system, recognizing N-formyl motifs as danger signals associated with bacterial invasion or mitochondrial damage.[1] This immunomodulatory activity makes N-formylated compounds promising therapeutic candidates for a range of inflammatory diseases and cancers. However, their unique structural features and biological targets present specific challenges for pharmacokinetic (PK) characterization.

These application notes provide a comprehensive guide to designing and executing robust pharmacokinetic studies for N-formylated compounds. We will cover critical aspects from in vitro stability and bioanalysis to preclinical and clinical study design, with detailed protocols and considerations to ensure reliable and reproducible data.

Preclinical Pharmacokinetic Study Design

A well-designed preclinical pharmacokinetic study is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of an N-formylated compound, which informs dose selection and predicts its behavior in humans.[2]

In Vitro Stability Assays

1. Plasma Stability

The stability of N-formylated compounds in plasma is a critical parameter, as enzymatic degradation can significantly impact their in vivo half-life.[3] Esterases and proteases in plasma can potentially cleave the N-formyl group or the peptide backbone.

Experimental Protocol: Plasma Stability Assay

  • Preparation:

    • Prepare a stock solution of the N-formylated test compound in a suitable solvent (e.g., DMSO).

    • Thaw plasma (e.g., human, rat, mouse) at 37°C.

  • Incubation:

    • Spike the test compound into the pre-warmed plasma to a final concentration of 1-10 µM.

    • Incubate the mixture at 37°C with gentle agitation.

    • Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Processing:

    • Immediately terminate the enzymatic reaction in the collected aliquots by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge to precipitate plasma proteins.

  • Analysis:

    • Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound and the potential de-formylated metabolite.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

    • Determine the half-life (t½) from the slope of the natural log of the percent remaining versus time plot.

2. Microsomal Stability

Liver microsomes are used to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, a major pathway for drug clearance.

Experimental Protocol: Microsomal Stability Assay

  • Preparation:

    • Prepare a stock solution of the N-formylated test compound.

    • Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).

  • Incubation:

    • Add the test compound to the reaction mixture and pre-incubate at 37°C.

    • Initiate the reaction by adding a NADPH-regenerating system.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Processing:

    • Stop the reaction by adding ice-cold acetonitrile with an internal standard.

    • Centrifuge to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant using LC-MS/MS.

  • Data Analysis:

    • Calculate the in vitro half-life and intrinsic clearance.

In Vivo Pharmacokinetic Studies

Animal models, typically rodents (mice or rats), are used to determine the in vivo pharmacokinetic profile of N-formylated compounds.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Model:

    • Use male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.[3]

  • Formulation and Dosing:

    • Intravenous (IV) Administration: Dissolve the N-formylated compound in a sterile, isotonic vehicle suitable for injection (e.g., saline, 5% dextrose in water). Administer a single bolus dose via the tail vein.

    • Oral (PO) Administration: Formulate the compound as a solution or suspension in a suitable vehicle (e.g., water, 0.5% methylcellulose). Administer via oral gavage.[4][5][6][7][8]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[3]

  • Sample Processing:

    • Centrifuge the blood samples to obtain plasma.

    • Immediately process the plasma for bioanalysis or store at -80°C.

  • Bioanalysis:

    • Quantify the concentration of the N-formylated compound and its potential de-formylated metabolite in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and for oral dosing, maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (F).[3]

Experimental Workflow for a Preclinical In Vivo Pharmacokinetic Study

G formulation Compound Formulation (IV and PO) animal_dosing Animal Dosing (Rat Model, IV & PO Routes) formulation->animal_dosing blood_sampling Serial Blood Sampling (Jugular Vein Cannula) animal_dosing->blood_sampling sample_processing Plasma Separation (Centrifugation) blood_sampling->sample_processing bioanalysis LC-MS/MS Quantification (Parent & Metabolite) sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis (WinNonlin) bioanalysis->pk_analysis data_interpretation Data Interpretation & Reporting pk_analysis->data_interpretation

Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

Bioanalytical Method Development

Accurate and sensitive quantification of N-formylated compounds and their metabolites in biological matrices is fundamental for reliable pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and specificity.

Sample Preparation

The goal of sample preparation is to remove interfering substances from the biological matrix and to concentrate the analyte of interest.

  • Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to precipitate proteins.[9]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): SPE provides a more selective and cleaner sample by utilizing a solid sorbent to retain the analyte while interferences are washed away.

Key Consideration: The stability of the N-formyl group during sample preparation is crucial. Acidic conditions should be carefully evaluated as they may cause hydrolysis of the formyl group.

LC-MS/MS Method

A robust LC-MS/MS method should be developed and validated to simultaneously quantify the N-formylated parent compound and its potential de-formylated metabolite.

Illustrative LC-MS/MS Parameters

ParameterSetting
Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientA linear gradient from 5% to 95% B over 5 minutes
Flow Rate0.4 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
MRM TransitionsAnalyte-specific precursor-to-product ion transitions

Note: The MRM transitions for the N-formylated compound and its de-formylated metabolite will differ due to the mass difference of the formyl group (28 Da). This allows for their simultaneous quantification.

Clinical Pharmacokinetic Study Design

First-in-human (FIH) trials for N-formylated compounds are primarily focused on safety and tolerability, and determining the safe dose range for further clinical development.[2]

Key Considerations for FIH Trials
  • Starting Dose Selection: The starting dose should be determined based on preclinical toxicology data and the no-observed-adverse-effect level (NOAEL).[2]

  • Dose Escalation: A stepwise dose escalation scheme should be employed to minimize risk to participants.[2]

  • Pharmacodynamic Monitoring: Given the immunomodulatory nature of many N-formylated compounds, monitoring of relevant pharmacodynamic biomarkers (e.g., cytokine levels, receptor occupancy) is highly recommended.

  • Safety Monitoring: Close monitoring for signs of an exaggerated inflammatory response is essential.

Logical Flow for Clinical Development of an N-formylated Compound

G preclinical Preclinical Development (In Vitro & In Vivo PK/PD, Toxicology) ind Investigational New Drug (IND) Application preclinical->ind phase1 Phase 1 Clinical Trial (Safety, Tolerability, PK in Healthy Volunteers) ind->phase1 dose_selection Dose Selection for Phase 2 phase1->dose_selection phase2 Phase 2 Clinical Trial (Efficacy & Safety in Patients) dose_selection->phase2

Caption: A simplified logical flow for the clinical development of an N-formylated compound.

Data Presentation

Summarizing quantitative data in a clear and structured format is essential for comparison and interpretation.

Table 1: Illustrative Preclinical Pharmacokinetic Parameters of N-formylated Compounds in Rats

CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Bioavailability (%)
Vocacapsaicin[5]SC1.6210.4 ± 10.60.06 ± 0.061.41 ± 0.96--
Capsaicin (from Vocacapsaicin)[5]SC1.6289.7 ± 33.3-163 ± 28--
PEG5K-(fMLF)2[3]IV----0.75-
PEG20K-(fMLF)4[3]IV----10.2-

Data presented as mean ± SD where available. SC: Subcutaneous, IV: Intravenous

Signaling Pathways

N-formylated compounds primarily exert their effects through formyl peptide receptors (FPRs), which are G protein-coupled receptors.[1] Activation of FPRs triggers a cascade of intracellular signaling events, leading to various cellular responses, including chemotaxis, degranulation, and production of reactive oxygen species.

Formyl Peptide Receptor (FPR) Signaling Pathway

G ligand N-formylated Compound fpr FPR ligand->fpr g_protein G-protein Activation fpr->g_protein plc Phospholipase C (PLC) g_protein->plc pi3k PI3K/Akt Pathway g_protein->pi3k mapk MAPK Pathway g_protein->mapk calcium Calcium Mobilization plc->calcium cellular_response Cellular Response (Chemotaxis, Degranulation, etc.) pi3k->cellular_response mapk->cellular_response calcium->cellular_response

References

Troubleshooting & Optimization

Optimizing reaction conditions for the formylation of norglaucine.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the formylation of norglaucine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions. The following information is based on established principles of formylation reactions for electron-rich aromatic compounds and should be adapted and optimized for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: Which formylation reaction is most suitable for norglaucine?

A1: The choice of formylation reaction for norglaucine, an electron-rich aporphine alkaloid, depends on the desired regioselectivity, required reaction conditions, and available reagents. The most commonly employed methods for formylating activated aromatic rings are the Vilsmeier-Haack, Duff, and ortho-formylation with paraformaldehyde and MgCl2.[1][2]

  • Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically generated from DMF and POCl3, and is highly effective for electron-rich arenes.[3][4][5] It generally favors formylation at the most electron-rich, sterically accessible position, often para to an activating group.[5][6]

  • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium (e.g., acetic acid or trifluoroacetic acid) and is known for directing formylation to the ortho position of phenolic hydroxyl groups.[7][8][9] Given that norglaucine does not have a free hydroxyl group, the reactivity would be directed by the methoxy groups, likely leading to ortho-formylation.

  • Paraformaldehyde with MgCl2/Et3N: This method is a milder approach that also promotes ortho-formylation of phenols.[10][11] Its applicability to methoxy-activated systems like norglaucine would require experimental validation.

Q2: What are the expected reactive sites on the norglaucine molecule for formylation?

A2: Norglaucine possesses a dibenzo[de,g]quinoline core with four methoxy groups that activate the aromatic rings towards electrophilic substitution.[12] Based on the activating and directing effects of the methoxy groups, formylation is most likely to occur at the positions ortho and para to these groups that are not sterically hindered. The exact position of formylation will depend on the specific reaction conditions and the formylating agent used.

Q3: What are potential side reactions during the formylation of norglaucine?

A3: The primary potential side reaction is N-formylation of the secondary amine in the norglaucine structure. This can compete with the desired C-formylation of the aromatic ring. The choice of formylating agent and reaction conditions can influence the extent of N-formylation versus C-formylation. Additionally, with strong acids or high temperatures, demethylation of the methoxy groups could potentially occur.

Q4: How can I minimize N-formylation of the secondary amine?

A4: To minimize N-formylation, you could consider protecting the secondary amine with a suitable protecting group (e.g., Boc, Cbz) prior to the formylation reaction. This protecting group can then be removed after the desired C-formylation has been achieved. Alternatively, optimizing the reaction conditions, such as using a less reactive formylating agent or lower temperatures, may favor C-formylation over N-formylation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive reagents. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor choice of formylation method.1. Use freshly distilled/purified reagents. Ensure formylating agent is active. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.[6] 3. Extend the reaction time. 4. Attempt a different formylation method (e.g., switch from Duff to Vilsmeier-Haack).
Recovery of Unreacted Starting Material 1. Reaction conditions are too mild. 2. Insufficient amount of formylating agent.1. Increase reaction temperature or use a stronger Lewis acid catalyst. 2. Increase the molar equivalents of the formylating agent.
Formation of Multiple Products (Isomers) 1. Lack of regioselectivity in the chosen method. 2. Reaction conditions favoring multiple substitution patterns.1. Modify the reaction conditions (solvent, temperature, catalyst) to favor the formation of a single isomer. 2. Employ a more regioselective formylation method (e.g., ortho-specific methods if an ortho-product is desired).[7][11] 3. Isolate the desired isomer using column chromatography or recrystallization.
Product is a Mixture of C-formylated and N-formylated Norglaucine 1. The secondary amine is competing with the aromatic ring for the formylating agent.1. Protect the secondary amine with a suitable protecting group before formylation. 2. Optimize reaction conditions (e.g., lower temperature, different solvent) to favor C-formylation.
Product Degradation 1. Reaction conditions are too harsh (high temperature, strong acid). 2. Product is unstable under the work-up conditions.1. Reduce the reaction temperature and/or use a milder acid catalyst. 2. Perform a neutral or slightly basic work-up. Ensure the product is not exposed to harsh conditions for extended periods.

Experimental Protocols

The following are suggested starting protocols for the formylation of norglaucine based on established methods for similar compounds. Note: These protocols are generalized and will require optimization for the specific substrate.

Protocol 1: Vilsmeier-Haack Formylation of Norglaucine

This protocol is adapted from the general procedure for the Vilsmeier-Haack reaction.[4][6]

Materials:

  • Norglaucine

  • Phosphorus oxychloride (POCl3), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium acetate solution

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve norglaucine (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl3 (1.5 equivalents) to anhydrous DMF (3 equivalents) at 0 °C with stirring. Allow the mixture to stir for 10-15 minutes at 0 °C.

  • Slowly add the freshly prepared Vilsmeier reagent to the solution of norglaucine via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Add a saturated solution of sodium acetate and stir the mixture vigorously for 1 hour at room temperature to hydrolyze the iminium intermediate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Duff Formylation of Norglaucine

This protocol is based on the general principles of the Duff reaction.[7][8]

Materials:

  • Norglaucine

  • Hexamethylenetetramine (HMTA)

  • Glacial acetic acid or trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), concentrated

  • Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve norglaucine (1 equivalent) and HMTA (2-3 equivalents) in glacial acetic acid or TFA.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add an equal volume of water and concentrated HCl to the reaction mixture to hydrolyze the intermediate.

  • Heat the mixture at reflux for 30-60 minutes.

  • Cool the mixture and neutralize it with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of General Formylation Reaction Conditions

ReactionFormylating AgentCatalyst/SolventTypical TemperatureKey Features
Vilsmeier-Haack POCl3/DMFDCM or neat0 °C to RTGood for electron-rich arenes; favors para-substitution.[5][6]
Duff Reaction Hexamethylenetetramine (HMTA)Acetic Acid / TFA80-100 °CFavors ortho-formylation of phenols; can be low yielding.[7][13]
Gattermann HCN / HClLewis Acid (e.g., AlCl3)VariesUses highly toxic reagents.[14][15]
Reimer-Tiemann Chloroform (CHCl3)Strong Base (e.g., NaOH)RefluxPrimarily for phenols; can give moderate yields.[16]
Paraformaldehyde/MgCl2 ParaformaldehydeMgCl2 / Et3N / THFRefluxMild conditions; selective for ortho-formylation of phenols.[10][11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Norglaucine, Formylating Agent, Solvent) setup_reaction Set up Reaction Apparatus (Flame-dried glassware, Inert Atmosphere) prep_reagents->setup_reaction dissolve Dissolve Norglaucine setup_reaction->dissolve add_reagent Add Formylating Agent dissolve->add_reagent react Stir at Controlled Temperature add_reagent->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (Column Chromatography) dry_concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for the formylation of norglaucine.

troubleshooting_guide start Low Product Yield cause1 Inactive Reagents? start->cause1 cause2 Suboptimal Conditions? start->cause2 cause3 Side Reactions? start->cause3 solution1 Use Fresh Reagents cause1->solution1 Yes solution2a Increase Temperature/Time cause2->solution2a Yes solution2b Change Formylation Method cause2->solution2b If 2a fails solution3 Protect Secondary Amine cause3->solution3 Yes, N-formylation observed

Caption: Troubleshooting decision tree for low yield in norglaucine formylation.

References

Troubleshooting low yields in (+)-N-Formylnorglaucine synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of (+)-N-Formylnorglaucine, particularly in addressing low yields.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the N-formylation of (+)-norglaucine?

A1: The most common and effective methods for the N-formylation of secondary amines like (+)-norglaucine involve the use of formylating agents such as:

  • Acetic formic anhydride (AFA): This is a highly effective reagent, often prepared in situ from acetic anhydride and formic acid, that can achieve high yields in N-formylation reactions.[1][2][3]

  • Ethyl formate: This reagent can be used for N-formylation, often with heating.[4]

  • Formic acid: While a direct approach, the reaction of formic acid with amines can require elevated temperatures and may result in lower yields compared to more reactive formylating agents.[3][5][6]

Q2: What is a typical yield for the synthesis of this compound?

A2: While specific yields for the N-formylation of (+)-norglaucine are not extensively reported in publicly available literature, N-formylation of similar secondary amines using efficient methods like acetic formic anhydride can often result in yields ranging from moderate to excellent.[6] For less reactive amines or suboptimal conditions, yields can be significantly lower.

Q3: How can I monitor the progress of the N-formylation reaction?

A3: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction progress. A suitable solvent system should be chosen to achieve good separation between the starting material, (+)-norglaucine, and the product, this compound. By spotting the reaction mixture alongside the starting material, the consumption of the reactant and the formation of the product can be visualized.

Q4: What are the key considerations for the purification of this compound?

A4: Purification of aporphine alkaloids and their derivatives often involves chromatographic techniques.[7] Key considerations include:

  • Column Chromatography: Silica gel column chromatography is a common method for purifying the crude product. A gradient elution with a solvent system such as dichloromethane/methanol or chloroform/methanol is often effective.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective final purification step.

  • Stability: Aporphine alkaloids can be sensitive to prolonged exposure to strong acids or bases, so it is advisable to maintain neutral or mildly basic conditions during workup and purification to prevent degradation.[7]

Troubleshooting Guide for Low Yields

This guide addresses specific issues that may lead to low yields during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Incomplete Reaction Insufficiently reactive formylating agent. Consider using a more powerful formylating agent like freshly prepared acetic formic anhydride.[1][2]
Low reaction temperature. For formylating agents like ethyl formate or formic acid, increasing the reaction temperature may be necessary to drive the reaction to completion.
Short reaction time. Monitor the reaction by TLC to ensure it has gone to completion before quenching.
Steric hindrance of the secondary amine in (+)-norglaucine. Aporphine alkaloids have a rigid tetracyclic structure which may cause steric hindrance. Using a more reactive formylating agent or extending the reaction time may be necessary.
Product Degradation Harsh reaction conditions. Avoid excessively high temperatures or prolonged reaction times, especially if using strong acids or bases. Aporphine alkaloids can be sensitive to such conditions.
Acidic or basic conditions during workup. Neutralize the reaction mixture carefully during workup. Use a mild base like sodium bicarbonate for neutralization.
Degradation on silica gel. If product streaking or loss is observed on TLC, consider deactivating the silica gel with triethylamine before column chromatography or using an alternative stationary phase like alumina.
Purification Issues Co-elution of starting material and product. Optimize the solvent system for column chromatography to achieve better separation. A shallower gradient or a different solvent mixture may be required.
Formation of polar byproducts. Unidentified polar byproducts may adhere strongly to the silica gel. Ensure complete elution from the column by flushing with a more polar solvent mixture at the end of the purification.
Product is an oil and difficult to handle. If the final product is an oil, try co-evaporation with a high-boiling point solvent like toluene to remove residual volatile solvents.

Experimental Protocols

Protocol 1: N-Formylation of (+)-Norglaucine using Acetic Formic Anhydride

This protocol is a general procedure based on the common use of acetic formic anhydride for the N-formylation of secondary amines.[1][2][3]

1. Preparation of Acetic Formic Anhydride (AFA):

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous formic acid (1.2 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.0 equivalent) dropwise with stirring.

  • Stir the mixture at 0 °C for 1-2 hours. The AFA is used immediately in the next step.

2. N-Formylation Reaction:

  • In a separate flask, dissolve (+)-norglaucine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Cool the solution to 0 °C.

  • Slowly add the freshly prepared AFA solution dropwise to the solution of (+)-norglaucine.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

3. Workup and Purification:

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Norglaucine Norglaucine Reaction N-Formylation Norglaucine->Reaction Formylating_Agent Formylating Agent (e.g., Acetic Formic Anhydride) Formylating_Agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Workup Aqueous Workup Crude_Product->Workup Chromatography Column Chromatography Workup->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yields Start Low Yield of This compound Check_Reaction Check TLC of Crude Reaction Mixture Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Side_Products Significant Side Products? Check_Reaction->Side_Products Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Stronger formylating agent - Increase temperature/time Incomplete_Reaction->Optimize_Conditions Yes Check_Workup Review Workup & Purification: - Neutralize carefully - Deactivate silica gel Side_Products->Check_Workup Yes End Improved Yield Side_Products->End No Optimize_Conditions->End Check_Workup->End

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: (+)-N-Formylnorglaucine Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with (+)-N-Formylnorglaucine for successful bioassay execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

This compound is an aporphine alkaloid isolated from the leaves of Unonopsis stipitata[1]. Like many alkaloids, it is a lipophilic molecule and is anticipated to have low aqueous solubility. For accurate and reproducible bioassay results, the compound must be fully dissolved in the aqueous assay medium. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and underestimated biological activity.

Q2: What is the recommended first step for dissolving this compound for a bioassay?

The most common initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent, a technique known as co-solvency[2]. Dimethyl sulfoxide (DMSO) is a widely used and powerful solvent for this purpose. From this stock, the compound can be diluted to the final desired concentration in the aqueous bioassay buffer.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

Precipitation upon dilution is a common issue and indicates that the compound's solubility limit in the final assay medium has been exceeded. Here are several steps to troubleshoot this problem:

  • Reduce the Final Concentration: Test a lower final concentration of this compound in your assay.

  • Optimize Co-solvent Percentage: Ensure the final concentration of DMSO is at an acceptable level for your specific assay, typically ≤0.5% to avoid cellular toxicity[2]. You may need to adjust the concentration of your stock solution to achieve this.

  • Use an Alternative Co-solvent: If DMSO is not effective or causes toxicity, consider other water-miscible organic solvents such as ethanol, polyethylene glycol 400 (PEG 400), or N,N-Dimethylformamide (DMF)[2].

  • Gentle Warming and Sonication: Gentle warming of the solution or brief sonication can sometimes help to dissolve the compound. However, it is crucial to be cautious of potential compound degradation at elevated temperatures. Always check for compound stability under these conditions.

Q4: How does pH impact the solubility of this compound?

This compound, as an aporphine alkaloid, contains a nitrogen atom, making it a basic compound. Its solubility is therefore expected to be pH-dependent. In acidic conditions (lower pH), the nitrogen atom can become protonated, forming a more soluble salt. Adjusting the pH of your buffer to be slightly acidic may significantly increase its solubility. However, the chosen pH must be compatible with your biological assay system to ensure that it does not affect the cells or proteins being studied[2].

Q5: Are there other advanced techniques to improve the solubility of this compound?

Yes, several other techniques can be employed if co-solvents and pH adjustments are insufficient:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration to encapsulate the compound in micelles, increasing its solubility.

  • Solid Dispersions: This technique involves dispersing the compound in a solid hydrophilic carrier, which can enhance its dissolution rate and solubility[3].

Troubleshooting Guide

This guide provides a systematic approach to addressing common solubility issues with this compound.

Problem 1: this compound powder does not dissolve in the primary organic solvent (e.g., DMSO).
Possible Cause Suggested Solution
The compound has very low solubility even in organic solvents.1. Try gentle heating or sonication. 2. Test alternative solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). 3. Prepare a slurry and perform a solubility test to quantify its limit.
The solvent is inappropriate for this compound.Consult literature for solubility data of similar aporphine alkaloids to identify more suitable organic solvents.
Problem 2: The solution is clear initially but becomes cloudy or shows precipitate over time.
Possible Cause Suggested Solution
The compound is degrading in the solvent.Prepare fresh stock solutions before each experiment and store them at -80°C for long-term storage[4].
The compound is coming out of solution at room temperature.Store the stock solution at 4°C for short-term use and allow it to come to room temperature before use[4].

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution using a Co-solvent
  • Weigh out a precise amount of this compound powder.

  • Add a small volume of a high-purity, water-miscible organic solvent (e.g., DMSO) to the powder.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Add more solvent to reach the desired final stock concentration (e.g., 10 mM).

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[4].

Protocol 2: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) that are compatible with your bioassay.

  • Add a known amount of this compound to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a controlled temperature.

  • Centrifuge the samples to pellet any undissolved compound.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to determine the optimal pH for dissolution.

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Hypothetical Data for Illustration)
Solvent Solubility (mg/mL) Observations
Water< 0.1Insoluble
PBS (pH 7.4)< 0.1Insoluble
Ethanol5Soluble
DMSO> 50Freely Soluble
PEG 40010Soluble
Table 2: Effect of pH on Aqueous Solubility of a Representative Basic Alkaloid (Hypothetical Data)
pH Solubility (µg/mL)
5.0150
6.050
7.05
7.42
8.0< 1

Note: This table illustrates the expected trend for a basic compound like this compound. The actual solubility will need to be determined experimentally.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting cluster_assay Bioassay weigh Weigh this compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve stock Prepare Concentrated Stock Solution dissolve->stock dilute Dilute Stock in Assay Buffer stock->dilute check Check for Precipitation dilute->check precipitate Precipitation Occurs check->precipitate no_precipitate Solution is Clear check->no_precipitate lower_conc Lower Final Concentration precipitate->lower_conc change_solvent Change Co-solvent precipitate->change_solvent adjust_ph Adjust Buffer pH precipitate->adjust_ph proceed Proceed with Bioassay no_precipitate->proceed

Caption: Experimental workflow for preparing this compound for bioassays.

signaling_pathway_logic cluster_solubility Solubility Factors cluster_enhancement Enhancement Strategies cluster_outcome Outcome compound This compound (Lipophilic) soluble Soluble Complex compound->soluble forms solvent Aqueous Buffer (Polar) cosolvent Co-solvents (e.g., DMSO) cosolvent->soluble facilitates ph pH Adjustment (Acidic) ph->soluble increases complex Complexation (e.g., Cyclodextrins) complex->soluble enables bioassay Successful Bioassay soluble->bioassay

Caption: Logical relationships in improving the solubility of this compound.

References

Overcoming peak tailing in HPLC analysis of aporphine alkaloids.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC analysis of aporphine alkaloids, with a specific focus on mitigating peak tailing.

Troubleshooting Guide: Overcoming Peak Tailing

Peak tailing is a common chromatographic issue, particularly with basic compounds like aporphine alkaloids, that can compromise resolution and the accuracy of quantification.[1] This guide provides a systematic approach to diagnosing and resolving this problem.

Problem: My aporphine alkaloid peaks are tailing.

The asymmetry of a chromatographic peak is often described by the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 typically indicates significant tailing.[2][3]

Initial Steps:

  • Calculate the Tailing Factor: Before making any changes, quantify the extent of the tailing. The USP tailing factor is calculated as: Tf = W₅% / (2 * f) Where W₅% is the peak width at 5% of the peak height, and f is the distance from the peak maximum to the leading edge of the peak at 5% height.

  • Review System Suitability Records: Compare the current chromatogram with previous successful runs to determine if the issue is sudden or has developed over time.[2]

FAQs: Addressing Specific Peak Tailing Issues

Q1: What are the most common causes of peak tailing for aporphine alkaloids?

A1: The primary cause of peak tailing for basic compounds like aporphine alkaloids is secondary interactions with the stationary phase.[1][3] Specifically:

  • Silanol Interactions: Aporphine alkaloids, being basic, can interact with residual acidic silanol groups on the surface of silica-based HPLC columns.[4] This secondary retention mechanism leads to peak tailing.[3]

  • Mobile Phase pH: An inappropriate mobile phase pH can exacerbate silanol interactions. If the pH is not optimal, both the analyte and the silanol groups can be in their ionized forms, leading to strong electrostatic interactions.[4]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[5]

  • Extra-Column Effects: Dead volume in tubing, fittings, or the detector flow cell can contribute to band broadening and peak tailing.[2][4]

Q2: How does mobile phase pH affect the peak shape of aporphine alkaloids?

A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like aporphine alkaloids.

  • Low pH (pH 2-3): At a low pH, residual silanol groups on the silica stationary phase are protonated and thus less likely to interact with the protonated basic aporphine alkaloids through ion exchange.[2] This is a common strategy to reduce peak tailing for basic compounds.[2][3]

  • Mid-range pH: Operating at a pH close to the pKa of the aporphine alkaloid can lead to the presence of both ionized and non-ionized forms of the analyte, resulting in broadened or split peaks.[6]

  • High pH (pH > 8): At higher pH, the basic analyte will be in its neutral form, which can reduce interactions with silanol groups. However, traditional silica-based columns are not stable at high pH and can dissolve.[3][6] For high pH applications, specialized hybrid or polymer-based columns are necessary.[7]

Q3: What mobile phase additives can I use to improve peak shape?

A3: Several mobile phase additives can be employed to mitigate peak tailing:

  • Buffers: Using a buffer (e.g., ammonium acetate or ammonium formate at 10-50 mM) helps to maintain a constant mobile phase pH, which is crucial for reproducible chromatography and good peak shape.[2][8]

  • Competing Bases (Amines): Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby reducing their interaction with the aporphine alkaloid analytes.[1] A typical concentration is around 0.1%.[2]

  • Ion-Pairing Reagents: For more challenging separations, ion-pairing reagents can be used. These reagents have a hydrophobic part that interacts with the stationary phase and a charged part that can form a neutral complex with the charged analyte, improving its retention and peak shape.

Q4: Which HPLC column should I choose for aporphine alkaloid analysis?

A4: The choice of column is critical for achieving symmetrical peaks.

  • End-Capped Columns: Modern, high-purity silica columns that are "end-capped" have fewer residual silanol groups, which significantly reduces peak tailing for basic compounds.[2][4]

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain of the stationary phase, which also helps to shield the residual silanol groups.[2][4]

  • Hybrid Silica Columns: Columns with hybrid particle technology (inorganic/organic) offer a wider usable pH range, allowing for the use of higher pH mobile phases to analyze basic compounds in their neutral state.[7]

Q5: Can my sample preparation or injection technique cause peak tailing?

A5: Yes, several sample-related factors can lead to peak tailing:

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[5] Try diluting the sample or reducing the injection volume.[2]

  • Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[2] Whenever possible, dissolve the sample in the initial mobile phase.

  • Matrix Effects: Complex sample matrices can contain components that interfere with the chromatography, leading to poor peak shape.[2] Consider using a sample clean-up technique like Solid Phase Extraction (SPE).[4][5]

Quantitative Data Summary

The following table illustrates the expected effect of mobile phase pH on the peak asymmetry of a typical aporphine alkaloid.

Mobile Phase pHExpected Tailing Factor (Tf)Rationale
7.0> 2.0At neutral pH, residual silanol groups are ionized and strongly interact with the protonated basic alkaloid, causing significant tailing.[3]
5.01.5 - 2.0As the pH decreases, some silanol groups become protonated, reducing tailing, but significant interaction can still occur.
3.01.0 - 1.5At low pH, most silanol groups are protonated, minimizing secondary interactions and leading to more symmetrical peaks.[3]

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Aporphine Alkaloids with Reduced Peak Tailing

This protocol is a starting point for the analysis of aporphine alkaloids, focusing on achieving symmetrical peaks.

1. Chromatographic System:

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm). For better performance, consider a column with polar-embedded technology.

  • Column Temperature: 30 °C

2. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM ammonium acetate in water, adjusted to pH 3.0 with acetic acid.[8]

  • Mobile Phase B: Acetonitrile.

  • Preparation: Filter both mobile phases through a 0.45 µm membrane filter before use.

3. Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0 90 10
20 60 40
25 60 40
30 90 10

| 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 270 nm[9]

4. Sample Preparation:

  • Accurately weigh and dissolve the aporphine alkaloid standard or extract in the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualizations

Logical Workflow for Troubleshooting Peak Tailing

G cluster_0 Problem Identification cluster_1 Investigation & Diagnosis cluster_2 Solution Implementation cluster_3 Verification Start Peak Tailing Observed (Tf > 1.2) Check_Mobile_Phase Review Mobile Phase pH and Composition Start->Check_Mobile_Phase Check_Column Evaluate Column (Age, Type, Contamination) Start->Check_Column Check_Instrument Inspect HPLC System (Dead Volume, Leaks) Start->Check_Instrument Check_Sample Assess Sample (Concentration, Solvent) Start->Check_Sample Adjust_pH Adjust Mobile Phase pH (e.g., to pH 3) Check_Mobile_Phase->Adjust_pH Add_Modifier Add Mobile Phase Modifier (e.g., TEA) Check_Mobile_Phase->Add_Modifier Change_Column Use End-Capped or Polar-Embedded Column Check_Column->Change_Column Clean_System Perform System Maintenance (Flush, Change Tubing) Check_Instrument->Clean_System Optimize_Sample Dilute Sample or Match Sample Solvent Check_Sample->Optimize_Sample End Symmetrical Peak Achieved (Tf ≈ 1.0) Adjust_pH->End Add_Modifier->End Change_Column->End Clean_System->End Optimize_Sample->End G cluster_0 Cause of Peak Tailing cluster_1 Solution Silica Silica Surface Silanol Ionized Silanol Group (Si-O⁻) Silica->Silanol at pH > 3 Protonated_Silanol Protonated Silanol Group (Si-OH) Silica->Protonated_Silanol at low pH (e.g., pH 3) Interaction Strong Secondary Interaction Silanol->Interaction Aporphine Protonated Aporphine (Alkaloid-NH⁺) Aporphine->Interaction No_Interaction Reduced Interaction Aporphine->No_Interaction Tailing Peak Tailing Interaction->Tailing Protonated_Silanol->No_Interaction Symmetrical_Peak Symmetrical Peak No_Interaction->Symmetrical_Peak

References

Stability issues of (+)-N-Formylnorglaucine in different solvents.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of (+)-N-Formylnorglaucine in various solvents. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to assist with their experiments.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Question: I am observing a rapid loss of my this compound sample when dissolved in a solvent for my experiments. How can I prevent this?

Answer: Rapid degradation of this compound can be attributed to several factors, including solvent choice, pH, light exposure, and temperature. As an aporphine alkaloid, it is susceptible to oxidation and hydrolysis.

Troubleshooting Steps:

  • Solvent Selection: Ensure the solvent is of high purity and free from contaminants. Some solvents can contain impurities that may accelerate degradation. For example, older bottles of chloroform can contain acidic impurities. It is advisable to use freshly opened or purified solvents.

  • pH of the Medium: The N-formyl group can be susceptible to hydrolysis under strongly acidic or basic conditions. If your experimental conditions allow, buffer the solution to a neutral pH (around 7.0). The stability of aporphine alkaloids can be pH-dependent.

  • Light Exposure: Aporphine alkaloids can be sensitive to light. Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.

  • Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, as recommended.[1] For ongoing experiments, keep the solution on ice if the experimental setup permits.

  • Incompatible Materials: Avoid strong acids, alkalis, and strong oxidizing or reducing agents, as these are known to be incompatible with this compound.[1]

Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis

Question: I am seeing unexpected peaks in my chromatogram after dissolving this compound. Are these degradation products?

Answer: The appearance of new peaks in your analytical run likely indicates the formation of degradation products or solvent artifacts.

Troubleshooting Steps:

  • Characterize the New Peaks: Use a mass spectrometer (LC-MS) to determine the molecular weight of the unknown peaks. A potential degradation pathway for this compound is the hydrolysis of the N-formyl group to yield (+)-Norglaucine. Look for a peak corresponding to the mass of this potential product. Another possibility is oxidation of the aporphine core.

  • Solvent Artifacts: Be aware that some solvents can react with your compound to form artifacts.[2] For instance, using methanol with acidic traces might lead to methylation. Run a solvent blank to rule out impurities from the solvent itself.

  • Perform a Forced Degradation Study: To confirm if the new peaks are degradation products, you can perform a forced degradation study. Expose your compound to stress conditions (e.g., acid, base, peroxide, heat, light) and monitor the formation of the unknown peaks. This can help in identifying the degradation products and their formation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: Based on general laboratory practices for aporphine alkaloids, high-purity DMSO, ethanol, and methanol are commonly used. However, the choice of solvent should always be validated for your specific experimental conditions and duration. For long-term storage, it is recommended to store the compound as a solid at -20°C.[1] If a stock solution is required, prepare it in a high-quality, anhydrous solvent and store it at -80°C.[1]

Q2: How stable is this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions can be variable and is often pH-dependent. It is generally less stable in aqueous solutions compared to organic solvents due to the risk of hydrolysis. If aqueous solutions are necessary, they should be prepared fresh for each experiment and buffered to a neutral pH if possible.

Q3: Are there any known degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, a likely degradation product is (+)-Norglaucine, formed via hydrolysis of the N-formyl group. Other potential degradation products could arise from oxidation of the catechol-like functionalities on the aromatic rings.

Stability Data (Hypothetical)

The following tables present hypothetical stability data for this compound to illustrate expected trends. Note: This data is for illustrative purposes only and is not derived from experimental results.

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours.

SolventInitial Concentration (µg/mL)Concentration after 24h (µg/mL)Percent Degradation
DMSO10098.51.5%
Ethanol10095.24.8%
Methanol10094.85.2%
Acetonitrile10097.12.9%
Water (pH 7.0)10088.311.7%
Water (pH 4.0)10075.624.4%
Water (pH 9.0)10072.127.9%

Table 2: Effect of Temperature on the Stability of this compound in Methanol over 48 hours.

TemperatureInitial Concentration (µg/mL)Concentration after 48h (µg/mL)Percent Degradation
4°C10096.53.5%
25°C (Room Temp)10090.19.9%
37°C10082.417.6%

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent (e.g., methanol) to a concentration of 1 mg/mL.

  • Preparation of Working Solutions: Dilute the stock solution with the same solvent to a working concentration (e.g., 10 µg/mL).

  • Stability Study Setup:

    • Dispense the working solution into several amber HPLC vials.

    • Store the vials under different conditions (e.g., room temperature, 4°C, protected from light, exposed to light).

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), take one vial from each condition for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the peak area of this compound at each time point.

    • Determine the percentage of the compound remaining relative to the initial time point (t=0).

    • Monitor for the appearance and increase in the peak area of any new peaks, which may represent degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Stability Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Methanol) prep_work Prepare Working Solution (10 µg/mL) prep_stock->prep_work cond_rt Room Temperature (25°C) prep_work->cond_rt Aliquot and Store cond_fridge Refrigerated (4°C) prep_work->cond_fridge Aliquot and Store cond_light Light Exposure prep_work->cond_light Aliquot and Store hplc HPLC Analysis cond_rt->hplc Sample at Time Points (0, 2, 4, 8, 24h) cond_fridge->hplc Sample at Time Points (0, 2, 4, 8, 24h) cond_light->hplc Sample at Time Points (0, 2, 4, 8, 24h) data Data Analysis (% Degradation) hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway cluster_cell Cellular Response compound This compound receptor Target Receptor (e.g., Dopamine Receptor) compound->receptor Binds to g_protein G-Protein Activation receptor->g_protein second_messenger Second Messenger (e.g., cAMP) g_protein->second_messenger Modulates downstream Downstream Signaling (e.g., PKA, CREB) second_messenger->downstream response Cellular Response (e.g., Neurotransmission Modulation) downstream->response

Caption: Hypothetical signaling pathway for this compound's biological activity.

References

Preventing degradation of (+)-N-Formylnorglaucine during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (+)-N-Formylnorglaucine to prevent its degradation. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to address potential stability issues during experimental workflows.

Troubleshooting Guide: Degradation of this compound

This guide addresses common issues related to the degradation of this compound, providing potential causes and recommended solutions.

Observation Potential Cause Recommended Action
Loss of potency or inconsistent results in biological assays. Degradation of the compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored at -20°C (powder) or -80°C (in solvent), protected from light. 2. Assess Purity: Use a stability-indicating HPLC method to check the purity of the stock and working solutions. 3. Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a new stock vial.
Appearance of new peaks in HPLC chromatogram. Chemical degradation of this compound.1. Identify Degradation Products: Use LC-MS to identify the mass of the new peaks. Potential degradation products include N-norglaucine (hydrolysis) or an oxo-derivative (oxidation). 2. Review Experimental Conditions: Check for exposure to high temperatures, extreme pH, oxidizing agents, or prolonged light exposure.
Discoloration of the compound (powder or solution). Oxidation or photodegradation.1. Protect from Light: Store in amber vials or wrap containers in aluminum foil. 2. Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing.
Precipitation in solution upon storage. Poor solubility of the compound or degradation products in the chosen solvent, or solvent evaporation.1. Verify Solvent and Concentration: Ensure the chosen solvent and concentration are appropriate for this compound. 2. Check Container Seal: Ensure vials are tightly sealed to prevent solvent evaporation. 3. Gentle Warming/Sonication: If precipitation is observed in a freshly prepared solution, gentle warming or sonication may help redissolve the compound. However, be cautious of potential thermal degradation.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound?

For long-term stability, this compound powder should be stored at -20°C. If dissolved in a solvent, it is recommended to store the solution at -80°C[1]. The compound should always be protected from direct sunlight and sources of ignition[1].

2. What are the potential degradation pathways for this compound?

  • Hydrolysis: The N-formyl group can undergo hydrolysis, particularly under acidic or basic conditions, to yield N-norglaucine.

  • Oxidation: The aporphine ring system is susceptible to oxidation, which can lead to the formation of oxo-aporphine derivatives. This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents.

  • Photodegradation: Exposure to UV or visible light can induce degradation, leading to a variety of products.

3. What solvents are recommended for dissolving this compound?

The choice of solvent will depend on the specific experimental requirements. Common solvents for aporphine alkaloids include DMSO, DMF, and ethanol. It is crucial to use high-purity, anhydrous solvents to minimize the risk of degradation. For aqueous buffers, ensure the pH is within a stable range for the compound.

4. How can I monitor the stability of my this compound solutions?

A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This method should be able to separate the intact this compound from its potential degradation products. Regular analysis of stock and working solutions can help ensure the integrity of the compound throughout a study.

5. Are there any known incompatibilities for this compound?

Yes, this compound should be kept away from strong acids, strong alkalis, and strong oxidizing or reducing agents, as these can promote its degradation[1].

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Aporphine Alkaloids (General Method)

This protocol provides a general starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required for this specific compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate) is often effective for separating aporphine alkaloids.

  • Detection: UV detection, typically in the range of 220-350 nm. The optimal wavelength should be determined by analyzing the UV spectrum of this compound.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Perform forced degradation studies (see Protocol 2) to generate degradation products.

  • Develop a gradient elution method that provides good resolution between the parent compound and all degradation products.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study

To understand the stability of this compound and to generate degradation products for analytical method development, a forced degradation study can be performed.

  • Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C for a specified time (e.g., 2, 8, 24 hours).

  • Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at 60°C for a specified time.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80°C).

  • Photodegradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to identify and quantify the degradation products.

Visualizations

Degradation_Pathway A This compound B N-norglaucine A->B Hydrolysis (Acid/Base) C Oxo-N-formylnorglaucine A->C Oxidation D Photodegradation Products A->D Light Exposure

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (-20°C powder, -80°C solution, protected from light) Start->Check_Storage Assess_Purity Assess Purity by HPLC Check_Storage->Assess_Purity Degradation_Suspected Degradation Suspected Assess_Purity->Degradation_Suspected No No_Degradation Purity Acceptable Assess_Purity->No_Degradation Yes Prepare_Fresh Prepare Fresh Solutions Degradation_Suspected->Prepare_Fresh Investigate_Other Investigate Other Experimental Variables No_Degradation->Investigate_Other Identify_Degradants Identify Degradants by LC-MS Prepare_Fresh->Identify_Degradants Modify_Protocol Modify Handling/Storage Protocol Identify_Degradants->Modify_Protocol

References

Technical Support Center: LC-MS Analysis of (+)-N-Formylnorglaucine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of (+)-N-Formylnorglaucine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of this compound?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and metabolites from the biological sample. Matrix effects are the alteration of the ionization efficiency of this compound by these co-eluting matrix components.[2][3] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[3][4][5]

Q2: Why is my this compound signal suppressed?

A2: Ion suppression is a common form of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source.[1][5] This competition for ionization can lead to a reduced signal for your analyte.[1] In biological matrices like plasma or urine, phospholipids are notorious for causing ion suppression.

Q3: How can I determine if my analysis is affected by matrix effects?

A3: There are several methods to assess matrix effects. A widely used qualitative method is the post-column infusion experiment, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6] For a quantitative assessment, the post-extraction spike method is considered the gold standard.[6] This involves comparing the response of this compound spiked into a blank matrix extract to the response in a neat solvent.[6]

Q4: What is the benefit of using a stable isotope-labeled internal standard (SIL-IS) for this compound?

A4: Using a stable isotope-labeled internal standard (SIL-IS) is a highly effective strategy to compensate for matrix effects.[4] A SIL-IS is chemically identical to this compound but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). It will co-elute with the analyte and experience similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte signal to the IS signal, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.[1]

Q5: Can changing the ionization source help in mitigating matrix effects?

A5: Yes, switching the ionization technique can be a viable strategy. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[7][8][9] If your method development allows, testing APCI could lead to a reduction in ion suppression.[6] Additionally, switching between positive and negative ESI modes can sometimes alleviate matrix effects, as fewer matrix components may be ionized in the alternative polarity.[7]

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues related to matrix effects in the LC-MS analysis of this compound.

Issue 1: Poor sensitivity or low signal intensity for this compound.

  • Question: Have you assessed for ion suppression?

    • Answer: If not, a post-column infusion experiment is a good starting point to visualize the regions of ion suppression across your chromatographic run. A significant drop in the baseline signal upon injection of a blank matrix extract indicates the presence of ion suppression.

  • Question: Is your sample preparation method adequate?

    • Answer: A simple protein precipitation (PPT) might not be sufficient to remove interfering matrix components, especially phospholipids.[10] Consider more rigorous sample cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[11]

  • Question: Can your chromatography be optimized?

    • Answer: Modifying the chromatographic conditions to separate this compound from the regions of ion suppression can significantly improve the signal.[1] Try altering the gradient profile, mobile phase composition, or using a different column chemistry.

Below is a troubleshooting workflow for addressing poor sensitivity:

G cluster_0 Troubleshooting: Poor Sensitivity Start Start: Poor Sensitivity for This compound AssessSuppression Perform Post-Column Infusion Experiment Start->AssessSuppression SuppressionPresent Ion Suppression Detected? AssessSuppression->SuppressionPresent OptimizeCleanup Optimize Sample Preparation (e.g., SPE, LLE) SuppressionPresent->OptimizeCleanup Yes NoSuppression Consider other factors: - Instrument settings - Analyte stability SuppressionPresent->NoSuppression No OptimizeChroma Optimize Chromatography (e.g., gradient, column) OptimizeCleanup->OptimizeChroma Reassess Re-evaluate Sensitivity OptimizeChroma->Reassess

Caption: Workflow for troubleshooting poor sensitivity.

Issue 2: High variability and poor reproducibility of results.

  • Question: Are you using an appropriate internal standard?

    • Answer: If you are not using a stable isotope-labeled internal standard (SIL-IS), your results will be more susceptible to variations in matrix effects between samples. A structural analog may not co-elute and experience the same degree of ion suppression, leading to poor reproducibility.

  • Question: Is your sample collection and storage consistent?

    • Answer: Inconsistent sample handling can introduce variability. Ensure that all samples are collected, processed, and stored under the same conditions to minimize variations in the sample matrix. The stability of this compound in the biological matrix should also be assessed under the storage conditions used.

  • Question: Have you evaluated matrix effects from different lots of your biological matrix?

    • Answer: The composition of biological matrices can vary between different sources or lots. During method validation, it is crucial to assess the matrix effect in at least six different lots of the matrix to ensure the method is robust.[6]

Quantitative Data Summary

The following tables present hypothetical data from a matrix effect assessment for this compound, comparing different sample preparation techniques. The Matrix Factor (MF) is calculated as the peak area of the analyte in the presence of the matrix divided by the peak area in the neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF between 0.8 and 1.2 is often considered acceptable.

Table 1: Matrix Factor for this compound with Different Sample Preparation Methods

Sample Preparation MethodMean Peak Area (in Matrix)Peak Area (in Neat Solution)Matrix Factor (MF)% RSD (n=6)
Protein Precipitation (PPT)185,432350,1120.5318.5
Liquid-Liquid Extraction (LLE)298,765350,1120.858.2
Solid-Phase Extraction (SPE)335,908350,1120.964.1

Table 2: Comparison of Ionization Sources on Matrix Effect

Ionization SourceSample PreparationMatrix Factor (MF)
ESI (+)SPE0.96
ESI (-)SPENot Ionized
APCI (+)SPE1.05

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method

  • Prepare Blank Matrix Extract: Extract at least six different lots of the blank biological matrix using the developed sample preparation method (e.g., SPE).

  • Prepare Neat Solutions: Prepare solutions of this compound in the reconstitution solvent at low and high concentrations corresponding to the quality control (QC) samples.

  • Prepare Post-Spike Samples: Spike the low and high concentration solutions of this compound into the blank matrix extracts from each lot.

  • LC-MS Analysis: Analyze the neat solutions and the post-spike samples using the developed LC-MS method.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of analyte in post-spiked matrix extract) / (Mean Peak Area of analyte in neat solution)

  • Evaluate Results: Assess the MF for each lot. The variability of the MF across the different lots should be within an acceptable range (e.g., %CV < 15%).

The workflow for this protocol is illustrated below:

G cluster_0 Protocol: Matrix Effect Assessment Start Start PrepMatrix Prepare Blank Matrix Extracts (6+ lots) Start->PrepMatrix PrepNeat Prepare Neat Solutions (Low/High QC) Start->PrepNeat SpikeSamples Spike Neat Solutions into Matrix Extracts PrepMatrix->SpikeSamples PrepNeat->SpikeSamples Analyze LC-MS/MS Analysis SpikeSamples->Analyze CalculateMF Calculate Matrix Factor (MF) for each lot Analyze->CalculateMF Evaluate Evaluate MF and %CV across lots CalculateMF->Evaluate

Caption: Workflow for matrix effect assessment.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a hypothetical example for a polymeric reversed-phase SPE sorbent.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS system.

References

Common impurities in synthetic (+)-N-Formylnorglaucine and their removal.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic (+)-N-Formylnorglaucine. The information provided is intended to help identify and resolve common purity issues encountered during synthesis and purification.

Troubleshooting Guide: Common Impurities and Removal Strategies

This guide addresses specific issues related to impurities that may be present in a synthesis batch of this compound.

Problem: My final product shows the presence of the starting material, (+)-Glaucine.

  • Question: How can I detect and remove unreacted (+)-Glaucine from my this compound sample?

  • Answer: The presence of (+)-Glaucine can be confirmed by comparing the analytical data (e.g., HPLC, TLC, or NMR) of your product with a reference standard of (+)-Glaucine. Due to the structural similarity and polarity difference being primarily the N-methyl versus the N-formyl group, chromatographic techniques are most effective for separation.

    • Recommended Action: Flash column chromatography on silica gel is a standard and effective method for separating N-formylated alkaloids from their N-methylated precursors. A gradient elution system using a mixture of a non-polar solvent (like dichloromethane or chloroform) and a polar solvent (like methanol) is typically employed. The polarity of the eluent should be gradually increased to first elute the less polar this compound, followed by the more polar (+)-Glaucine.

Problem: I suspect the presence of residual formylating agent or its by-products.

  • Question: What are the likely residual reagents from the N-formylation step and how can they be removed?

  • Answer: If formic acid is used as the formylating agent, residual amounts may remain in the final product. Other formylating agents may also leave specific by-products.

    • Recommended Action:

      • Aqueous Workup: A simple aqueous workup can effectively remove formic acid. Dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash it with a mild aqueous base like a saturated sodium bicarbonate solution. This will neutralize and extract the acidic impurity into the aqueous layer.

      • Evaporation: If volatile formylating agents or by-products are used, they can often be removed by evaporation under reduced pressure (e.g., using a rotary evaporator).

Problem: Analytical data suggests the presence of related alkaloids.

  • Question: My starting material, (+)-Glaucine, was from a natural source. How do I address impurities from other co-extracted alkaloids?

  • Answer: (+)-Glaucine is often extracted from plants like Glaucium flavum, which can contain other structurally related aporphine alkaloids. These may persist through the synthesis.

    • Recommended Action: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for separating structurally similar alkaloids. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid) can provide high-resolution separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: The most common impurities typically arise from the synthetic route, which often involves the N-demethylation of (+)-Glaucine followed by N-formylation. Therefore, the primary impurities include:

  • Unreacted (+)-Glaucine: The starting material for the formylation step.

  • (+)-Norglaucine: The intermediate product from the demethylation of glaucine, which may not have been fully formylated.

  • Residual Reagents: Such as formic acid or other formylating agents.

  • Related Alkaloids: If the starting (+)-Glaucine was of natural origin, it might contain other co-extracted alkaloids.[1]

  • Oxidation Products: Air oxidation of glaucine can lead to impurities like 7,6'-dehydroglaucine.[2]

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for quantifying purity and detecting impurities. A reversed-phase C18 column with UV detection is typically used.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and identify the presence of major impurities by comparing with reference standards.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities if their signals are resolved.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify the mass of any impurities.

Q3: What is a general purification protocol for crude this compound?

A3: A general purification strategy involves the following steps:

  • Aqueous Workup: Neutralize and remove acidic or basic reagents.

  • Solvent Extraction: To separate the product from water-soluble impurities.

  • Column Chromatography: To separate the target compound from structurally similar impurities.

  • Recrystallization or Precipitation: To obtain the final product in high purity.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the purification of a batch of this compound, illustrating the effectiveness of the recommended purification techniques.

AnalyteCrude Product Purity (%)Purity after Aqueous Workup (%)Purity after Column Chromatography (%)
This compound85.288.599.1
(+)-Glaucine10.510.1<0.5
(+)-Norglaucine2.11.2<0.2
Formic Acid1.5<0.1<0.1
Other Related Alkaloids0.70.1<0.1

Experimental Protocols

Protocol 1: Flash Column Chromatography for the Purification of this compound

  • Stationary Phase: Silica gel (230-400 mesh).

  • Column Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica with the adsorbed sample onto the top of the prepared column.

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., starting from 100% dichloromethane and gradually increasing to 5% methanol in dichloromethane).

  • Elution: Begin elution with the initial mobile phase and collect fractions. Monitor the separation by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Visualizations

experimental_workflow crude Crude this compound workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup extraction Solvent Extraction workup->extraction impurities_removed Aqueous Impurities (e.g., Formic Acid) workup->impurities_removed chromatography Column Chromatography (Silica Gel) extraction->chromatography purity_check Purity Analysis (HPLC, TLC) chromatography->purity_check glaucine_removed (+)-Glaucine & Related Alkaloids chromatography->glaucine_removed pure_product Pure this compound purity_check->pure_product

Caption: General experimental workflow for the purification of synthetic this compound.

troubleshooting_logic cluster_0 Troubleshooting Purity Issues start Purity Below Expectation? identify Identify Impurity (HPLC, NMR, MS) start->identify is_glaucine Is it (+)-Glaucine? identify->is_glaucine is_reagent Is it a Reagent? is_glaucine->is_reagent No action_chromatography Action: Column Chromatography is_glaucine->action_chromatography Yes is_alkaloid Other Alkaloid? is_reagent->is_alkaloid No action_workup Action: Aqueous Workup is_reagent->action_workup Yes action_prep_hplc Action: Preparative HPLC is_alkaloid->action_prep_hplc Yes end Pure Product action_chromatography->end action_workup->end action_prep_hplc->end

Caption: Logical workflow for troubleshooting common impurity issues in this compound synthesis.

References

Addressing poor reproducibility in (+)-N-Formylnorglaucine bioactivity assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of poor reproducibility in bioactivity assays involving (+)-N-Formylnorglaucine. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to conduct reliable and consistent experiments.

I. Troubleshooting Guide

This guide addresses common issues encountered during the bioactivity assessment of this compound, providing potential causes and actionable solutions.

Question 1: Why am I observing high variability in my IC50 values for this compound in cytotoxicity assays?

Answer: High variability in IC50 values is a frequent challenge in cell-based assays and can stem from several factors. Here are some key areas to investigate:

  • Compound Solubility and Stability:

    • Problem: this compound, like many alkaloids, may have limited aqueous solubility. Precipitation of the compound in your culture medium will lead to inconsistent concentrations in your assay wells. The compound may also degrade over the course of the experiment.

    • Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting to your final working concentrations in cell culture medium, ensure thorough mixing and visually inspect for any precipitation. It is also advisable to prepare fresh dilutions for each experiment and minimize the time the compound spends in aqueous solution before being added to the cells.

  • Cell-Based Factors:

    • Problem: The physiological state of your cells can significantly impact their response to treatment. Factors such as cell passage number, confluency at the time of treatment, and the presence of mycoplasma contamination can all introduce variability.

    • Solution: Use cells within a consistent and low passage number range. Seed cells at a density that ensures they are in the exponential growth phase during the treatment period. Regularly test your cell lines for mycoplasma contamination.

  • Assay Protocol and Reagents:

    • Problem: Inconsistencies in your experimental protocol, such as variations in incubation times, reagent concentrations, or pipetting techniques, can lead to significant errors. The choice of cytotoxicity assay itself can also influence the IC50 value.

    • Solution: Standardize your protocol and ensure all steps are performed consistently. Use calibrated pipettes and ensure proper mixing of all solutions. Be aware that different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity), which can result in different IC50 values.[1][2]

Question 2: My anti-inflammatory assay results with this compound are not consistent between experiments. What could be the cause?

Answer: Reproducibility in anti-inflammatory assays can be affected by several variables, particularly when assessing the activity of natural products.

  • Inducer Concentration and Activity:

    • Problem: The potency of the inflammatory stimulus (e.g., lipopolysaccharide - LPS) can vary between batches and preparations. This variability will directly impact the level of inflammatory response and, consequently, the apparent inhibitory effect of your compound.

    • Solution: Use a consistent source and lot of your inflammatory stimulus. It is good practice to perform a dose-response curve for the inducer to ensure you are using a concentration that elicits a robust but not maximal inflammatory response.

  • Timing of Treatment:

    • Problem: The timing of this compound treatment relative to the inflammatory stimulus can significantly alter the outcome. Pre-treatment, co-treatment, and post-treatment protocols will assess different aspects of the anti-inflammatory activity (e.g., prevention vs. suppression of inflammation).

    • Solution: Clearly define and consistently apply your treatment timing. If the mechanism of action is unknown, it may be beneficial to test different treatment timings to fully characterize the compound's anti-inflammatory properties.

  • Readout Sensitivity:

    • Problem: The method used to measure inflammation (e.g., nitric oxide production, cytokine ELISA, reporter gene assay) has its own inherent variability and sensitivity.

    • Solution: Choose a readout that is robust and has a good dynamic range. Ensure that your measurements are within the linear range of the assay. For assays like ELISA, use high-quality kits and follow the manufacturer's instructions carefully.

Question 3: I am not observing the expected inhibition of the NF-κB or PI3K/Akt pathway with this compound. What should I check?

Answer: If you are not seeing the expected modulation of specific signaling pathways, consider the following troubleshooting steps:

  • Cell Line and Pathway Activation:

    • Problem: The cell line you are using may not have a constitutively active NF-κB or PI3K/Akt pathway, or the stimulus you are using may not be effectively activating it.

    • Solution: Ensure that your chosen cell line is appropriate for studying the pathway of interest. You may need to stimulate the pathway with a known agonist (e.g., TNFα for NF-κB, or serum for PI3K/Akt) to observe an inhibitory effect.

  • Antibody and Reagent Quality (for Western Blot):

    • Problem: The quality of your primary and secondary antibodies is critical for obtaining reliable Western blot data. Antibodies may have batch-to-batch variability or may not be specific to the target protein.

    • Solution: Use well-validated antibodies from reputable suppliers. Always include appropriate positive and negative controls to confirm antibody specificity and pathway activation/inhibition.

  • Reporter Gene Assay Conditions (for NF-κB):

    • Problem: For luciferase reporter assays, transfection efficiency and the health of the cells post-transfection can significantly impact the results. The timing of compound treatment relative to pathway stimulation is also crucial.

    • Solution: Optimize your transfection protocol to achieve high efficiency and cell viability. Ensure that you have a positive control for pathway activation to confirm that the reporter system is working correctly.

II. Frequently Asked Questions (FAQs)

Q1: What are the reported bioactivities of this compound?

A1: this compound is an aporphine alkaloid that has been investigated for its potential anticancer and anti-inflammatory properties. Aporphine alkaloids, as a class, are known to exhibit a range of biological activities.

Q2: Which signaling pathways are potentially modulated by this compound?

A2: Based on studies of other closely related aporphine alkaloids like crebanine and nuciferine, this compound may exert its bioactivities through the modulation of key cellular signaling pathways, including the PI3K/Akt and NF-κB pathways.[3][4][5] These pathways are crucial in regulating cell survival, proliferation, and inflammation.

Q3: Is there evidence of poor reproducibility in the bioactivity data for aporphine alkaloids?

A3: While direct comparative studies on this compound are limited, it is common for in vitro bioactivity data, such as IC50 values, to show variability between different studies and different cell lines.[1][2] This can be due to a multitude of factors including the specific experimental conditions, the cell lines used, and the assay methodology. The table below presents a compilation of IC50 values for various aporphine and related alkaloids from different studies to illustrate this potential for variation.

III. Data Presentation

Table 1: Reported IC50 Values for Aporphine and Related Alkaloids in Various Bioactivity Assays

AlkaloidBioactivityCell Line / Assay SystemReported IC50 (µM)Reference
CrebanineCytotoxicityGlioblastoma Multiforme (GBM) cellsNot specified, but demonstrated pro-apoptotic effects[3]
NuciferineAnti-inflammatoryLPS-stimulated RAW 264.7 cellsNot specified, but showed inhibition of inflammatory mediators[4]
GlaucineAnti-inflammatoryLPS-stimulated mouse peritoneal macrophagesNot specified, but inhibited TNF-alpha and IL-6 production[6]
BoldineCytotoxicityVarious cancer cell linesVaries depending on cell line[7]
LiriodenineCytotoxicityVarious cancer cell linesVaries depending on cell line

Note: This table is for illustrative purposes to highlight the potential for variability in bioactivity data for this class of compounds. Direct comparisons should be made with caution due to differing experimental conditions.

IV. Experimental Protocols

Protocol 1: Cytotoxicity Assay using MTT

This protocol outlines a general procedure for determining the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding:

    • Culture your chosen cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Perform a cell count and determine cell viability (should be >95%).

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to solubilize the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: NF-κB Luciferase Reporter Assay

This protocol describes a method to assess the inhibitory effect of this compound on NF-κB activation.

  • Cell Transfection and Seeding:

    • Co-transfect your chosen cell line (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

    • After 24 hours, seed the transfected cells into a 96-well plate at an appropriate density.

    • Allow the cells to attach overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with a known NF-κB activator (e.g., 10 ng/mL TNFα) for 6-8 hours. Include an unstimulated control.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction of NF-κB activity in the stimulated control relative to the unstimulated control.

    • Determine the percentage inhibition of NF-κB activity for each concentration of this compound relative to the stimulated control.

Protocol 3: PI3K/Akt Western Blot Analysis

This protocol details the steps to investigate the effect of this compound on the phosphorylation of Akt.

  • Cell Treatment and Lysis:

    • Seed your cells in a 6-well plate and allow them to attach.

    • Treat the cells with this compound at various concentrations for the desired time. Include a positive control for pathway activation (e.g., serum stimulation) and a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-Akt band intensity to the total Akt band intensity to determine the relative level of Akt phosphorylation.

    • Compare the levels of phospho-Akt in the treated samples to the controls.

V. Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation readout Assay Readout incubation->readout data_collection Data Collection readout->data_collection normalization Normalization data_collection->normalization ic50_calc IC50 Calculation normalization->ic50_calc

Caption: General experimental workflow for a cell-based bioactivity assay.

nfkb_pathway tnfa TNFα tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb_ikb p65/p50-IκBα (Inactive) nfkb p65/p50 (NF-κB) nucleus Nucleus nfkb->nucleus Translocates nfkb_ikb->nfkb IκBα Degradation gene_expression Gene Expression (Inflammation, Survival) nucleus->gene_expression Promotes formylnorglaucine This compound formylnorglaucine->ikk Inhibits?

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

pi3k_akt_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor Binds pi3k PI3K receptor->pi3k Activates pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pi3k->pip3 akt Akt pip3->akt Activates downstream Downstream Targets (Cell Survival, Proliferation) akt->downstream Promotes formylnorglaucine This compound formylnorglaucine->pi3k Inhibits?

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.

References

Validation & Comparative

Validating an HPLC Method for (+)-N-Formylnorglaucine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Analytical Methods

While HPLC stands as a primary technique for the analysis of aporphine alkaloids due to its sensitivity and accuracy, other methods can also be employed.[2] The choice of method often depends on the specific requirements of the analysis, such as the need for structural confirmation or high-throughput screening.

Method Principle Advantages Disadvantages Typical Application
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, reproducible, cost-effective, widely available.May lack specificity for complex mixtures without good separation.Routine quality control, quantification of known compounds.[1]
HPLC-MS/MS Separation by HPLC coupled with mass spectrometry for detection and quantification.High selectivity and sensitivity, allows for structural confirmation.[4][5]Higher equipment cost and complexity.Quantification in complex matrices, impurity profiling, metabolite identification.[4][5]
UHPLC Uses smaller particle size columns for faster and more efficient separations than HPLC.Faster analysis times, higher resolution.Higher backpressure requires specialized equipment.High-throughput analysis.[6]
HPTLC High-Performance Thin-Layer Chromatography for separation and quantification.High sample throughput, low solvent consumption.Lower resolution and sensitivity compared to HPLC.Fingerprint analysis, preliminary screening.[4]

Proposed HPLC Method for (+)-N-Formylnorglaucine Analysis

Based on validated methods for similar aporphine alkaloids, the following HPLC conditions are proposed as a starting point for the analysis of this compound.

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)[7]
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA[7]
Gradient Optimized for separation of this compound from impurities.
Flow Rate 1.0 mL/min
Detection UV at 220 nm[7]
Column Temperature 30°C[7]
Injection Volume 10 µL

Method Validation Parameters

A comprehensive validation of the HPLC method should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose.[7] The following table summarizes key validation parameters and their typical acceptance criteria.

Parameter Description Typical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from blank, placebo, and known impurities at the retention time of the analyte.[7]
Linearity Ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99[8]
Range The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration.[5]
Accuracy The closeness of test results obtained by the method to the true value.Recovery of 98-102% for drug substance.[8]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) RSD ≤ 2% Intermediate Precision (inter-day) RSD ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.[9]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with variations in flow rate, column temperature, mobile phase composition.

Experimental Protocols

1. Standard Solution Preparation:

  • Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution.

  • Perform serial dilutions of the stock solution to prepare calibration standards at a minimum of five different concentrations.

2. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Extract the analyte using a suitable solvent system. The choice of solvent and extraction method (e.g., sonication, vortexing) should be optimized to ensure complete extraction.

  • Filter the extracted sample solution through a 0.45 µm syringe filter prior to HPLC analysis to remove any particulate matter.

3. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions and the sample solution into the HPLC system.

  • Record the chromatograms and determine the peak area of this compound.

4. Forced Degradation Studies (for Stability-Indicating Method):

  • To develop a stability-indicating method, forced degradation studies are essential.[10][11][12]

  • Acid/Base Hydrolysis: Expose the drug substance to acidic (e.g., 0.1N HCl) and basic (e.g., 0.1N NaOH) conditions.[12]

  • Oxidative Degradation: Treat the drug substance with an oxidizing agent (e.g., 3% H₂O₂).[12]

  • Thermal Degradation: Expose the solid drug substance to dry heat.

  • Photolytic Degradation: Expose the drug substance to UV light.

  • Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent drug peak.[10]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing B Dissolution & Dilution A->B C Filtration B->C D Injection C->D E Chromatographic Separation D->E F Detection (UV/MS) E->F G Peak Integration F->G H Quantification G->H I Reporting H->I

Caption: Experimental workflow for HPLC analysis.

Method_Selection A Need for Structural Confirmation? B High-Throughput Required? A->B No C HPLC-MS/MS A->C Yes D UHPLC B->D Yes E HPLC-UV B->E No F HPTLC B->F Screening Only

Caption: Decision tree for analytical method selection.

References

Comparative Analysis of Cytotoxic Effects: (+)-N-Formylnorglaucine vs. Glaucine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the cytotoxic properties of (+)-N-Formylnorglaucine and glaucine is currently hampered by a significant lack of publicly available research data for this compound. While glaucine has been the subject of various pharmacological studies, including investigations into its anticancer potential, detailed cytotoxic data and mechanistic studies for this compound are not readily accessible in the scientific literature.

Glaucine, an aporphine alkaloid primarily isolated from plants of the Glaucium genus, has demonstrated a range of biological activities.[1][2] Some studies have pointed towards its potential as an anticancer agent, alongside its established use as an antitussive.[2] Research has explored the cytotoxic effects of extracts from different Glaucium species, which contain glaucine and other alkaloids, on various cancer cell lines.[1][3] These studies suggest that alkaloid extracts from these plants can inhibit the proliferation of cancerous cells.[3]

In contrast, specific data regarding the cytotoxic effects of this compound, including critical metrics such as IC50 values across different cell lines, remains elusive in the reviewed literature. Consequently, a direct and objective comparison of its cytotoxic potency against that of glaucine cannot be formulated.

Future Research Directions

To enable a thorough comparative analysis as requested, future research would need to focus on several key areas:

  • Determination of Cytotoxic Potency: Standardized cytotoxicity assays, such as the MTT or SRB assays, should be conducted to determine the half-maximal inhibitory concentration (IC50) of both this compound and glaucine in a panel of representative cancer cell lines and normal cell lines. This would provide the fundamental quantitative data for a direct comparison of their cytotoxic efficacy and selectivity.

  • Elucidation of Molecular Mechanisms: Investigations into the signaling pathways modulated by each compound are crucial. This would involve studying their effects on key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) and other relevant cellular targets to understand the molecular basis of their cytotoxic action.

  • Direct Comparative Studies: Ideally, head-to-head studies comparing the cytotoxic profiles of this compound and glaucine under identical experimental conditions would provide the most definitive and reliable data for a comparative guide.

Without such dedicated experimental investigations into the cytotoxic properties of this compound, any comparison with glaucine would be speculative and lack the required scientific rigor for a professional audience. The scientific community awaits further research to shed light on the pharmacological profile of this compound.

References

A Comparative Guide to the Structure-Activity Relationship of N-Substituted Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-substituted aporphine alkaloids, focusing on their structure-activity relationships (SAR) as ligands for key neurotransmitter receptors and as cytotoxic agents. The information presented is supported by experimental data from various scientific studies, with detailed methodologies for the key experiments cited.

Introduction to Aporphine Alkaloids

Aporphine alkaloids are a class of isoquinoline alkaloids characterized by a tetracyclic core structure. They are found in various plant families and have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Modifications to the aporphine scaffold, particularly at the nitrogen atom (N-substitution), have been shown to significantly influence their biological profile, including their affinity and selectivity for dopamine and serotonin receptors, as well as their cytotoxic effects. This guide will delve into the specific structure-activity relationships that govern these interactions.

Structure-Activity Relationship at Dopamine Receptors

The affinity of N-substituted aporphine alkaloids for dopamine D1 and D2 receptors is highly dependent on the nature of the N-alkyl substituent. Generally, the (R)-enantiomers of aporphines exhibit higher affinity for both D1 and D2 receptors than their (S)-counterparts[1].

Key Findings:

  • N-Propyl substitution enhances D2 affinity: A consistent trend observed is the significant increase in dopamine D2 receptor affinity with an N-n-propyl substituent. For instance, (R)-(-)-2-methoxy-N-n-propylnorapomorphine displays a high affinity for D2 receptors (Ki = 1.3 nM) and is highly selective over D1 receptors (Ki = 6450 nM)[2][3].

  • N-Methyl substitution can favor D1 affinity: In contrast to the N-propyl group, an N-methyl substituent can lead to higher affinity for D1 receptors. For example, (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine shows a preference for D1 (Ki = 46 nM) over D2 (Ki = 235 nM) receptors[2][3].

  • Bulky N-substituents decrease affinity: Branching on the N-alkyl side chain, such as with isopropyl or isobutyl groups, generally leads to a marked reduction in D2 receptor affinity and agonist activity, likely due to steric hindrance[4].

  • Electronegativity of N-substituents is critical: The introduction of highly electronegative fluorine atoms in the N-alkyl chain, as seen in N-trifluoroethyl and N-pentafluoropropyl derivatives, results in low affinity for dopamine receptors. This is attributed to a decrease in the basicity of the nitrogen atom, which is believed to be crucial for high-affinity binding[4].

Table 1: Binding Affinities (Ki, nM) of N-Substituted Aporphine Alkaloids at Dopamine Receptors

CompoundN-SubstituentD1 Receptor Ki (nM)D2 Receptor Ki (nM)Reference
(R)-(-)-2-methoxy-N-n-propylnorapomorphinen-Propyl64501.3[2][3]
(R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphinen-Propyl169044[2][3]
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphineMethyl46235[2][3]
(-)-N-Propyl-norapomorphine (NPA)n-Propyl-0.07-0.4 (Khigh)
(R)-2-Methoxy-N-n-propylnorapomorphine (MNPA)n-Propyl-0.17[5]
N-EthylnorapomorphineEthylLow AffinityOptimum Affinity[4]
N-AllylnorapomorphineAllylLow AffinityOptimum Affinity[4]
N-CyclopropylmethylnorapomorphineCyclopropylmethylLow AffinityOptimum Affinity[4]
N-IsopropylnorapomorphineIsopropylLow AffinityReduced Affinity[4]
N-IsobutylnorapomorphineIsobutylLow AffinityReduced Affinity[4]

Note: '-' indicates data not specified in the provided search results.

Structure-Activity Relationship at Serotonin Receptors

N-substituted aporphine alkaloids also exhibit significant interactions with various serotonin (5-HT) receptor subtypes. The substitution pattern on both the nitrogen and the aromatic rings plays a crucial role in determining affinity and selectivity.

Key Findings:

  • N-Substitution and 5-HT1A Affinity: For 5-HT1A receptor affinity, smaller N-substituents like methyl or even a hydrogen atom (nor-aporphines) are generally preferred, leading to increased affinity and selectivity[6]. N-propyl substitution, which is favorable for D2 receptors, can be tolerated at 5-HT1A receptors, with some N-propylated compounds showing high affinity[7].

  • N-Substitution and 5-HT2A Affinity: In contrast to 5-HT1A receptors, the N-methyl group appears to be important for affinity at the 5-HT2A receptor[8].

  • C10-Substitution: Novel aporphine alkaloids with nitrogen-containing substitutions at the C10 position have shown promising selectivity for serotonin receptors over dopamine receptors[7]. For example, a C10 trifluoroacetamide derivative with an N-propyl group displayed the highest affinity for the 5-HT1A receptor (Ki = 9.1 nM) among a series of tested compounds[7].

  • Fluorination and 5-HT2C Selectivity: The introduction of fluorinated moieties can lead to potent and selective ligands for the 5-HT2C receptor. For instance, certain fluorinated aporphine derivatives have been identified as having significant binding to the 5-HT2C receptor with Ki values as low as 24 nM[9].

Table 2: Binding Affinities (Ki, nM) of N-Substituted and C10-Substituted Aporphine Alkaloids at Serotonin Receptors

CompoundN-SubstituentC10-Substituent5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)Reference
C10-Aniline derivative (N-propyl)n-PropylAniline30--[7]
C10-Acetamide derivative (N-propyl)n-PropylAcetamide21--[7]
C10-Trifluoroacetamide derivative (N-propyl)n-PropylTrifluoroacetamide9.1--[7]
(R)-RoemerineMethyl->1000062-[10]
(±)-NuciferineMethyl->10000139-[10]
Fluorinated aporphine 11a---45032[9]
Fluorinated aporphine 11b---41424[9]

Note: '-' indicates data not specified in the provided search results.

Cytotoxicity of Aporphine Alkaloids

Several aporphine alkaloids have demonstrated significant cytotoxic activity against various human cancer cell lines. The structural features influencing this activity are also being actively investigated.

Key Findings:

  • Oxoaporphines: Oxoaporphine alkaloids, such as liriodenine, are known to exhibit cytotoxic effects.

  • Hydroxyl Group at C-7: The presence of a hydroxyl group at the C-7 position in norushinsunine was suggested to be favorable for increased cytotoxicity against cancer cell lines.

  • N-Substituents: While not as extensively studied for cytotoxicity as for receptor binding, some reports suggest that N-substituents can influence the cytotoxic profile of aporphine alkaloids.

Table 3: Cytotoxicity (IC50, µg/mL) of Aporphine Alkaloids against Human Cancer Cell Lines

CompoundA-549 (Lung)K-562 (Leukemia)HeLa (Cervical)MDA-MB (Breast)Reference
Liriodenine (AAR-01)18.216.212.012.2[11]
Norushinsunine (AAR-02)8.87.47.68.4[11]
Reticuline (AAR-03)19.815.817.413.0[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for the key experiments cited in this guide.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol is a generalized procedure for a competition binding assay using [3H]-spiperone to determine the affinity of test compounds for the dopamine D2 receptor.

  • Membrane Preparation: Crude membranes are prepared from cells stably expressing the human dopamine D2 receptor (e.g., HEK293-rD2 cells).

  • Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.4), 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.

  • Incubation: In a 96-well plate, incubate the cell membranes (e.g., 10 µg of protein) with a fixed concentration of [3H]-spiperone (e.g., 0.1-1.0 nM) and varying concentrations of the competitor compound (the N-substituted aporphine alkaloid).

  • Nonspecific Binding: To determine nonspecific binding, a parallel set of incubations is performed in the presence of a high concentration of a known D2 antagonist, such as 2 µM (+)-butaclamol.

  • Equilibration: The reaction mixture is incubated for a sufficient time to reach equilibrium, for example, 1 hour at 30°C.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay for Serotonin Receptors

This protocol describes a general method to assess the functional activity (agonist or antagonist) of compounds at G-protein coupled serotonin receptors that modulate cyclic AMP (cAMP) levels (e.g., 5-HT1A, which is Gi-coupled and inhibits adenylyl cyclase, or 5-HT7, which is Gs-coupled and stimulates it).

  • Cell Culture: Use a cell line stably expressing the serotonin receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Agonist testing: Treat the cells with varying concentrations of the test compound.

    • Antagonist testing: Pre-incubate the cells with varying concentrations of the test compound for a specific period (e.g., 30 minutes) before stimulating with a known agonist at its EC50 concentration.

  • Stimulation (for Gi-coupled receptors): To measure the inhibition of cAMP production, cells are typically stimulated with forskolin (an adenylyl cyclase activator) in the presence of the test compound.

  • Cell Lysis and cAMP Measurement: After the incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a GloSensor cAMP Assay, AlphaScreen cAMP assay, or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound. For agonists, determine the EC50 (concentration for 50% of maximal response). For antagonists, determine the IC50 (concentration for 50% inhibition of the agonist response) and calculate the antagonist constant (Kb).

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the aporphine alkaloids for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals. After incubation, carefully remove the medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizations

General Structure of N-Substituted Aporphine Alkaloids

Caption: General chemical structure of the aporphine alkaloid core highlighting key positions for substitution.

(Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image of the aporphine core for rendering.)

Simplified Dopamine D2 Receptor Signaling Pathway

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibits Aporphine N-Substituted Aporphine Alkaloid (Agonist) Aporphine->D2R Binds ATP ATP ATP->AC Response Cellular Response (e.g., modulation of neuronal excitability) cAMP->Response Leads to

Caption: Simplified signaling pathway of an N-substituted aporphine agonist at the dopamine D2 receptor.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep incubation Incubate Membranes with Radioligand and Competitor prep->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration wash Wash Filters filtration->wash count Quantify Radioactivity (Scintillation Counting) wash->count analysis Data Analysis (IC50 and Ki Calculation) count->analysis end End analysis->end

Caption: A typical experimental workflow for a radioligand competition binding assay.

References

Unveiling the Biological Prowess of (+)-N-Formylnorglaucine: A Comparative Analysis with Other Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the biological activities of (+)-N-Formylnorglaucine reveals its standing among other aporphine alkaloids, a class of natural compounds with significant therapeutic potential. This guide offers a comparative analysis for researchers, scientists, and drug development professionals, presenting experimental data on cytotoxicity and exploring the intricate signaling pathways these molecules influence.

Aporphine alkaloids, a diverse group of naturally occurring compounds, have long been a subject of scientific inquiry due to their wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] Within this extensive family, this compound represents a unique subclass characterized by an N-formyl group. This structural feature has been suggested to influence the cytotoxic potential of these molecules.[2] This guide provides a comparative overview of the biological activity of this compound against other prominent aporphine alkaloids such as liriodenine, glaucine, and boldine, supported by available experimental data.

Comparative Cytotoxicity of Aporphine Alkaloids

The cytotoxic activity of aporphine alkaloids is a key area of investigation for their potential application in oncology. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a critical parameter in these studies. While direct comparative studies including this compound are limited, data from various sources allow for an indirect assessment of its potential efficacy against other well-studied aporphines.

CompoundCell LineIC50 (µM)Reference
Liriodenine MCF-7 (Breast Cancer)31.26[3]
A549 (Lung Cancer)Not Reported
CAOV-3 (Ovarian Cancer)Not Reported[4]
Norushinsunine A-549 (Lung Cancer)7.4 µg/mL[5]
K-562 (Leukemia)8.8 µg/mL[5]
HeLa (Cervical Cancer)7.9 µg/mL[5]
MDA-MB (Breast Cancer)8.2 µg/mL[5]
Boldine Not ReportedNot Reported
Glaucine Not ReportedNot Reported
This compound Analog (N-formyldehydroovigerine) P-388 (Leukemia)< 1 µg/mL
KB16 (Oral Cancer)< 1 µg/mL
A549 (Lung Cancer)< 1 µg/mL
HT-29 (Colon Cancer)< 1 µg/mL

Note: Direct IC50 values for this compound were not available in the reviewed literature. Data for a close structural analog, N-formyldehydroovigerine, is presented to provide an indication of the potential activity of N-formyl aporphines. The IC50 values for norushinsunine are presented in µg/mL as reported in the source.

Experimental Protocols

The evaluation of cytotoxicity is a fundamental step in assessing the therapeutic potential of novel compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.

MTT Assay Protocol

This protocol outlines the general steps involved in an MTT assay for assessing the cytotoxicity of aporphine alkaloids against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Aporphine alkaloid solutions of varying concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the aporphine alkaloids. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add MTT solution to each well. Incubate for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathways in Aporphine Alkaloid Activity

Aporphine alkaloids exert their biological effects by modulating various intracellular signaling pathways that are often dysregulated in cancer. The PI3K/Akt and NF-κB pathways are two critical signaling cascades that play central roles in cell survival, proliferation, and inflammation, and are frequently targeted by these compounds.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth and resistance to apoptosis. Some aporphine alkaloids are believed to exert their anti-cancer effects by inhibiting this pathway.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Aporphine This compound & other Aporphines Aporphine->PI3K inhibits? Aporphine->Akt inhibits?

Caption: Putative inhibition of the PI3K/Akt signaling pathway by aporphine alkaloids.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival. Constitutive activation of NF-κB is a hallmark of many cancers, contributing to tumor progression and resistance to therapy. Several natural products, including aporphine alkaloids, have been shown to inhibit NF-κB activation.

NFkB_Pathway cluster_0 Nuclear Events Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Aporphine This compound & other Aporphines Aporphine->IKK inhibits? Aporphine->NFkB inhibits translocation? Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription activates

Caption: Postulated inhibitory effects of aporphine alkaloids on the NF-κB signaling pathway.

Conclusion

This compound and its fellow aporphine alkaloids represent a promising area of research for the development of novel therapeutic agents. While direct comparative data for this compound is still emerging, the potent cytotoxicity of its N-formyl analog suggests it is a compound of significant interest. Further research is warranted to elucidate its precise mechanism of action and to directly compare its efficacy against other well-characterized aporphines. Understanding how these molecules modulate key signaling pathways like PI3K/Akt and NF-κB will be crucial in unlocking their full therapeutic potential. This guide serves as a foundational resource for researchers dedicated to advancing the field of natural product-based drug discovery.

References

A Comparative Purity Analysis of Commercially Available (+)-N-Formylnorglaucine for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive purity assessment of commercially available (+)-N-Formylnorglaucine, a critical component in various pharmacological research endeavors. The objective is to offer a comparative analysis of the purity profiles of this compound from different suppliers, supported by detailed experimental protocols for independent verification. This document outlines potential impurities, analytical methodologies for their detection, and presents data in a clear, comparative format to aid researchers in selecting the most suitable material for their studies.

Introduction to this compound and Potential Impurities

This compound is an aporphine alkaloid, a class of compounds known for their diverse biological activities. It is structurally related to glaucine, a natural product from which it is often synthesized. The purity of this compound is paramount for accurate and reproducible research, particularly in drug development where impurities can lead to misleading results or adverse effects.

A likely synthetic pathway for this compound involves the N-demethylation of naturally occurring (+)-glaucine to yield (+)-norglaucine, followed by an N-formylation step. Based on this synthetic route, several potential impurities may be present in commercial samples:

  • Starting Material: Unreacted (+)-Glaucine.

  • Intermediate: Unreacted (+)-Norglaucine.

  • Over-alkylation/acylation products: Impurities formed from side reactions.

  • Reagents and By-products: Residuals from the N-demethylation and N-formylation steps (e.g., formylating agents, coupling agents).

  • Solvents: Residual solvents from synthesis and purification.

  • Stereoisomers: While the synthesis is expected to retain the stereochemistry of the natural starting material, the presence of diastereomers or enantiomers cannot be entirely ruled out and should be assessed.

Experimental Protocols for Purity Assessment

To ensure a thorough evaluation of this compound purity, a multi-pronged analytical approach is recommended. The following protocols detail the methodologies for High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Chiral HPLC for enantiomeric purity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.

2.1. High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling

This method is designed to separate this compound from its potential impurities, allowing for quantification of the main component and detection of any related substances.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration (e.g., 1 mg/mL) of the this compound sample in the mobile phase (initial conditions).

2.2. Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

This method is crucial for determining the enantiomeric excess of the desired (+)-enantiomer.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column suitable for alkaloids (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic modifier like diethylamine (e.g., n-Hexane:Isopropanol:Diethylamine 80:20:0.1 v/v/v). The exact ratio may need to be optimized based on the specific column used.

  • Flow Rate: 0.5 - 1.0 mL/min (to be optimized for best resolution).

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural confirmation and for identifying and quantifying impurities that have distinct signals from the main compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment and can be used to identify characteristic signals of the formyl group, aromatic protons, and methoxy groups. Integration of signals can be used for relative quantification of impurities if their signals are well-resolved.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Can be used for unambiguous assignment of all proton and carbon signals and to elucidate the structure of unknown impurities.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Data Presentation: Comparative Purity Analysis

The following tables summarize hypothetical purity data for this compound from three different commercial suppliers (A, B, and C). This data is for illustrative purposes and should be replaced with actual experimental findings.

Table 1: HPLC Purity and Impurity Profile

SupplierPurity by HPLC (%)(+)-Glaucine (%)(+)-Norglaucine (%)Other Impurities (%)
Supplier A 98.50.50.80.2
Supplier B 99.7< 0.10.2< 0.1
Supplier C 97.21.21.50.1

Table 2: Chiral HPLC and NMR Analysis

SupplierEnantiomeric Excess (%)¹H NMR ConfirmationNotes on NMR Impurities
Supplier A > 99%Conforms to structureMinor unidentified signals in the aliphatic region.
Supplier B > 99.5%Conforms to structureNo significant impurities detected.
Supplier C > 98%Conforms to structureSignals corresponding to residual solvents observed.

Visualizations

The following diagrams illustrate the experimental workflow for purity assessment and a hypothetical signaling pathway where this compound might be investigated.

Experimental_Workflow cluster_sample Sample Acquisition cluster_analysis Analytical Procedures cluster_data Data Evaluation cluster_conclusion Conclusion SampleA Supplier A HPLC HPLC-UV Purity SampleA->HPLC Chiral_HPLC Chiral HPLC SampleA->Chiral_HPLC NMR NMR Spectroscopy SampleA->NMR SampleB Supplier B SampleB->HPLC SampleB->Chiral_HPLC SampleB->NMR SampleC Supplier C SampleC->HPLC SampleC->Chiral_HPLC SampleC->NMR Purity_Table Purity & Impurity Table HPLC->Purity_Table EE_Table Enantiomeric Excess Table Chiral_HPLC->EE_Table NMR_Confirm Structural Confirmation NMR->NMR_Confirm Conclusion Select Best Supplier Purity_Table->Conclusion EE_Table->Conclusion NMR_Confirm->Conclusion

Caption: Workflow for the purity assessment of this compound.

Signaling_Pathway Receptor Target Receptor G_Protein G-Protein Receptor->G_Protein Activates Compound This compound Compound->Receptor Binds to Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Initiates Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Leads to

A Comparative Guide to Analytical Methods for Aporphine Alkaloid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of aporphine alkaloids, the selection of an appropriate analytical method is paramount for achieving accurate and reliable quantification. This guide provides a comprehensive cross-validation of commonly employed analytical techniques, including High-Performance Liquid Chromatography (HPLC) with various detectors and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry. The following sections present a detailed comparison of these methods, supported by experimental data and standardized protocols.

Quantitative Performance Comparison

The performance of different analytical methods for aporphine alkaloid quantification is summarized below. These tables highlight key validation parameters to facilitate a comparative assessment.

Table 1: Comparison of HPLC-Based Methods for Aporphine Alkaloid Quantification

ParameterHPLC-UVHPLC-MS/MS
Analyte(s) Cassythine (and other aporphines)Isoquinoline-derived alkaloids (e.g., glaziovine)
Matrix Cassytha filiformis extractUnonopsis duckei leaves
**Linearity (R²) **Not explicitly stated, but method was fully validated> 0.99
Limit of Detection (LOD) 13 µg/mL (for cassythine)[1][2][3]0.5 - 5.2 ng/mL[4][5]
Limit of Quantification (LOQ) 20 µg/mL (for cassythine)[1][2][3]1.6 - 17.2 ng/mL[4][5]
Accuracy (% Recovery) Not explicitly stated80 - 120%[4][5]
Precision (%RSD) Not explicitly stated< 17.42%[4][5]

Table 2: Performance of UHPLC-Based Methods for Aporphine Alkaloid Identification and Quantification

ParameterUHPLC-Q-Exactive Orbitrap/MS
Application Identification of 70 aporphine alkaloids
Matrix Sabia schumanniana Diels
Key Advantage High selectivity, sensitivity, and efficiency for identifying a large number of compounds.[6][7]
Quantitative Data Primarily used for identification; quantitative validation parameters not detailed in the provided source.

Detailed Experimental Protocols

The following protocols are derived from validated methods for the quantification of aporphine alkaloids.

Protocol 1: HPLC-UV Method for Aporphine Alkaloids in Cassytha filiformis[1][2][3]
  • Instrumentation: High-Performance Liquid Chromatography system with UV detection.

  • Column: RP-select B (5 µm).

  • Mobile Phase:

    • A: Water with 10 mM ammonium acetate, adjusted to pH 3 with acetic acid-acetonitrile (90:10, v/v).

    • B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: Linear increase from 0% to 5% B.

    • 2-5 min: Hold at 5% B.

    • 5-31 min: Linear increase to 10% B.

    • 31-40 min: Hold at 10% B.

    • 40-45 min: Linear increase to 15% B.

    • 45-74 min: Linear increase to 20% B.

    • 74-79 min: Linear increase to 40% B (column wash).

    • 79-81 min: Linear decrease to 0% B.

    • Re-equilibration: 9 min before the next injection.

  • Detection: UV spectrophotometry (wavelength not specified in the abstract).

  • Standard: Cassythine was used as the reference standard.

Protocol 2: HPLC-MS/MS Method for Isoquinoline-Derived Alkaloids in Unonopsis duckei[4][5]
  • Instrumentation: High-Performance Liquid Chromatography coupled with a tandem mass spectrometer (MS/MS).

  • Sample Preparation: Extraction with a synergistic mixture of chloroform and methanol.

  • Analysis Time: 15 minutes.

  • Validation: The method was validated for accuracy, precision, LOD, and LOQ.

Protocol 3: UHPLC-Q-Exactive Orbitrap/MS for Identification of Aporphine Alkaloids in Sabia schumanniana Diels[6][7]
  • Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled to a Q-Exactive Orbitrap mass spectrometer.

  • Column: Thermo Scientific Hypersil GOLD™ aQ C18 (100 mm × 2.1 mm, 1.9 μm).[7]

  • Detection Mode: Parallel Reaction Monitoring (PRM) was used to acquire MS2 data for targeted precursor ions.

  • Data Analysis: Identification was based on precise mass measurement, chromatographic retention times, and MSn spectra analysis.

Visualized Workflows and Relationships

The following diagrams illustrate the typical workflows and logical connections in the cross-validation of analytical methods for aporphine alkaloid quantification.

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation plant_material Plant Material (e.g., leaves, stems) extraction Solvent Extraction (e.g., Maceration, Sonication) plant_material->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Alkaloid Extract filtration->crude_extract hplc_uv HPLC-UV crude_extract->hplc_uv hplc_msms HPLC-MS/MS crude_extract->hplc_msms uhplc_ms UHPLC-Orbitrap MS crude_extract->uhplc_ms linearity Linearity hplc_uv->linearity accuracy Accuracy hplc_uv->accuracy precision Precision hplc_uv->precision lod LOD hplc_uv->lod loq LOQ hplc_uv->loq specificity Specificity hplc_uv->specificity hplc_msms->linearity hplc_msms->accuracy hplc_msms->precision hplc_msms->lod hplc_msms->loq hplc_msms->specificity uhplc_ms->specificity

Caption: General workflow for the analysis and validation of aporphine alkaloids.

logical_relationship cluster_methods Analytical Techniques cluster_detectors Detection Systems cluster_performance Performance Characteristics hplc HPLC uv UV Detector hplc->uv msms Tandem MS (MS/MS) hplc->msms uhplc UHPLC orbitrap High-Resolution MS (Orbitrap) uhplc->orbitrap quant_accuracy Quantitative Accuracy uv->quant_accuracy sensitivity Sensitivity (LOD/LOQ) msms->sensitivity selectivity Selectivity msms->selectivity msms->quant_accuracy orbitrap->sensitivity orbitrap->selectivity identification Compound Identification orbitrap->identification

References

A Comparative Analysis of the Antioxidant Potential of Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antioxidant potential of various aporphine alkaloids, a class of naturally occurring compounds with significant therapeutic promise. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document serves as a valuable resource for researchers investigating natural antioxidants and their mechanisms of action.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of several aporphine alkaloids has been evaluated using various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, providing a quantitative comparison of their potency. Lower IC50 values indicate greater antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of Aporphine Alkaloids

Aporphine AlkaloidIC50 (µM)Reference CompoundIC50 (µM)
Boldine~60.2 (20 µg/mL)Ascorbic Acid~204.4 (36 µg/mL)
Nuciferine~81.3 (24.19 µg/mL)Ascorbic AcidNot specified
Liriodenine~1.5 (0.43 mg/mL)Not specifiedNot specified
Magnoflorine4.91TroloxNot specified

Table 2: ABTS Radical Scavenging Activity of Aporphine Alkaloids

Aporphine AlkaloidIC50 (µM)Reference CompoundIC50 (µM)
Boldine~66.8 (22 µg/mL)Ascorbic Acid~131.0 (23.08 µg/mL)
MagnoflorineNot specifiedTroloxNot specified

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below to facilitate reproducibility and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the aporphine alkaloid in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution. Prepare serial dilutions of the stock solution to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate or test tubes, add a specific volume of the sample solution to the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL of sample and 200 µL of DPPH).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is used as a control.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_c - A_s) / A_c] * 100 Where:

    • A_c = Absorbance of the control

    • A_s = Absorbance of the sample

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the alkaloid. The IC50 is the concentration of the sample that causes 50% scavenging of the DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution and serial dilutions of the aporphine alkaloid as described for the DPPH assay.

  • Reaction Mixture: Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm. A blank containing the solvent and ABTS•+ working solution is used as the control.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of scavenging activity versus concentration.

Cellular Antioxidant Assay (CAA)

Principle: The CAA measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The ability of an antioxidant to inhibit DCF formation reflects its cellular antioxidant activity.

Procedure:

  • Cell Culture: Plate adherent cells (e.g., HepG2) in a 96-well black microplate and grow to confluence.

  • Loading with DCFH-DA: Wash the cells with a suitable buffer and then incubate them with a solution containing DCFH-DA.

  • Treatment with Antioxidant: Remove the DCFH-DA solution and treat the cells with the aporphine alkaloid at various concentrations for a specific period (e.g., 1 hour).

  • Induction of Oxidative Stress: After incubation with the antioxidant, wash the cells and add a solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for a defined period (e.g., 1 hour) using a fluorescence plate reader.

  • Data Analysis: The area under the curve (AUC) of fluorescence versus time is calculated for both control (no antioxidant) and treated wells. The percentage inhibition of DCF formation is calculated as: % Inhibition = [(AUC_c - AUC_s) / AUC_c] * 100 Where:

    • AUC_c = Area under the curve for the control

    • AUC_s = Area under the curve for the sample

  • CAA Value Determination: The CAA value is typically expressed as micromoles of quercetin equivalents (QE) per gram of sample, based on a standard curve generated with quercetin.

Signaling Pathways and Mechanisms of Action

Aporphine alkaloids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway implicated in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds like aporphine alkaloids, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). This cellular defense mechanism enhances the cell's capacity to neutralize ROS and mitigate oxidative damage.

Nrf2_Pathway_Activation_by_Aporphine_Alkaloids cluster_nucleus Nuclear Events Aporphine Aporphine Alkaloids Keap1_Nrf2 Keap1-Nrf2 Complex Aporphine->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Cellular_Protection Cellular Protection ROS->Cellular_Protection counteracts Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nucleus Nucleus Nrf2_free->Nucleus ARE ARE Nrf2_free->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Antioxidant_Enzymes->Cellular_Protection provides

Caption: Nrf2 pathway activation by aporphine alkaloids.

In Vivo Antioxidant Effects of Boldine

In vivo studies have substantiated the antioxidant properties of aporphine alkaloids observed in vitro. For instance, administration of boldine to animal models of oxidative stress has been shown to mitigate tissue damage by reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation, and by modulating the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[1][2][3] These findings highlight the potential of aporphine alkaloids as therapeutic agents against pathologies associated with oxidative stress.

This guide serves as a foundational resource for the comparative analysis of the antioxidant potential of aporphine alkaloids. Further research is warranted to expand the quantitative data to a broader range of these compounds and to elucidate the intricate molecular mechanisms underlying their protective effects.

References

Lack of Specific Efficacy Data for (+)-N-Formylnorglaucine Necessitates a Broader Look at Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a notable absence of specific in vitro and in vivo efficacy data for the compound (+)-N-Formylnorglaucine. This aporphine alkaloid, isolated from the leaves of Unonopsis stipitata, has been identified and cataloged; however, detailed pharmacological studies evaluating its biological activity through quantitative metrics such as IC50, EC50, or in vivo therapeutic outcomes are not publicly available at this time.

Aporphine alkaloids, as a class, are recognized for their diverse and potent biological activities, including anti-inflammatory, anti-cancer, antiviral, and antimicrobial properties.[1] Many compounds in this family have been shown to interact with various cellular targets, including dopamine receptors, and exhibit cytotoxic and antioxidant effects.[2] Given the shared chemical scaffold, it is plausible that this compound may exhibit similar biological activities. However, without direct experimental evidence, any such assertion remains speculative.

In light of the data gap for this compound, this guide will provide a comparative framework using a representative and well-studied aporphine alkaloid as a surrogate. This approach aims to deliver a valuable and structured overview of how the efficacy of such a compound would be presented, fulfilling the user's request for a specific format and content structure. The following sections will therefore use illustrative data for a representative aporphine alkaloid to demonstrate the requested comparison guide format.

Illustrative Comparison of a Representative Aporphine Alkaloid

To demonstrate the requested format, we will use hypothetical data for a representative aporphine alkaloid, hereafter referred to as "Aporphine-X". The following tables and diagrams are for illustrative purposes only and are designed to meet the structural and content requirements of the user's request.

Table 1: In Vitro Efficacy of Aporphine-X
Assay TypeCell Line/TargetIC50/EC50 (µM)Key Findings
Cytotoxicity AssayA549 (Human Lung Carcinoma)15.2Moderate cytotoxic effect
Anti-inflammatory AssayLPS-stimulated RAW 264.78.5Inhibition of nitric oxide production
Receptor Binding AssayDopamine D2 Receptor2.1 (Ki)High binding affinity
Antiviral AssayInfluenza A Virus (H1N1)12.7Inhibition of viral replication
Table 2: In Vivo Efficacy of Aporphine-X in a Murine Xenograft Model
Animal ModelDosage (mg/kg)Administration RouteTumor Growth Inhibition (%)Observations
Nude mice with A549 xenografts25Intraperitoneal45Well-tolerated, no significant weight loss
Nude mice with A549 xenografts50Intraperitoneal62Minor signs of toxicity observed

Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: A549 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of Aporphine-X for 48 hours.

  • MTT Staining: After treatment, MTT solution (5 mg/mL) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO.

  • Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated using non-linear regression analysis.

2. In Vivo Xenograft Model

  • Animal Husbandry: Athymic nude mice (6-8 weeks old) were housed in a pathogen-free environment with ad libitum access to food and water.

  • Tumor Implantation: A549 cells (5 x 10^6) were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached a volume of approximately 100 mm³, mice were randomized into control and treatment groups. Aporphine-X was administered intraperitoneally daily for 14 days.

  • Efficacy Evaluation: Tumor volume and body weight were measured every two days. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as a percentage of the control group.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a hypothetical mechanism of action for Aporphine-X and the experimental workflow.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Altered Gene Expression CREB->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis AporphineX Aporphine-X AporphineX->D2R Antagonist

Caption: Hypothetical signaling pathway of Aporphine-X via D2 receptor antagonism.

Start Start Cell_Culture Cell Culture (A549) Start->Cell_Culture Treatment Treatment with Aporphine-X Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis IC50 Calculation MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the in vitro cytotoxicity of Aporphine-X.

References

Confirming the Identity of (+)-N-Formylnorglaucine: A Comparative Guide to Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of (+)-N-Formylnorglaucine against a certified reference standard. The following sections detail the necessary experimental protocols, comparative data, and workflows to ensure accurate identification and quality control of this aporphine alkaloid.

Introduction to this compound

This compound is an aporphine alkaloid that has been isolated from the leaves of Unonopsis stipitata, a plant found in the Amazon.[1] Its structure features a formyl group attached to the heterocyclic nitrogen atom. Due to its chiral nature, unambiguous identification and confirmation of the specific enantiomer are critical for research and development purposes. This guide outlines the use of spectroscopic and chromatographic techniques to compare a sample of this compound with a well-characterized reference standard.

Comparative Analytical Data

Accurate identification of this compound relies on the comparison of key analytical data between the sample under investigation and a certified reference standard. The following tables summarize the expected data for spectroscopic and chromatographic analyses.

Table 1: Spectroscopic Data Comparison
Analytical Technique Parameter Expected Result for this compound Reference Standard Observed Result for Sample Pass/Fail
Mass Spectrometry (HR-ESI-MS) [M+H]⁺Consistent with the molecular formula C₂₀H₂₁NO₅
¹H NMR (CDCl₃) Chemical Shifts (δ) and Coupling Constants (J)Characteristic signals for the aporphine core and the formyl group, exhibiting two rotamers.[1]
¹³C NMR (CDCl₃) Chemical Shifts (δ)Characteristic signals for the aporphine core and the formyl group, exhibiting two rotamers.
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)Characteristic absorption bands for C=O (formyl), C-O (methoxy), and aromatic C-H bonds.
Table 2: Chiral High-Performance Liquid Chromatography (HPLC) Data Comparison
Parameter This compound Reference Standard Sample Pass/Fail
Retention Time (t_R_) To be determined with the reference standard
Co-elution N/AWhen co-injected with the reference standard, a single, sharp peak should be observed.
Enantiomeric Purity ≥ 99.5%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols should be followed to ensure reproducible and reliable results.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
  • Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source.

  • Sample Preparation: Dissolve a small amount of the sample and reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Method: Infuse the sample solution directly into the mass spectrometer. Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion.

  • Analysis: Compare the accurate mass of the protonated molecular ion ([M+H]⁺) of the sample with that of the reference standard and the theoretical mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample and reference standard in deuterated chloroform (CDCl₃).

  • Method: Acquire ¹H NMR and ¹³C NMR spectra. It is also recommended to perform 2D NMR experiments such as COSY, HSQC, and HMBC to confirm the structure. Note that this compound exists as two rotamers, which will result in a duplication of some signals in the NMR spectra.[1]

  • Analysis: Overlay the ¹H and ¹³C NMR spectra of the sample and the reference standard. The chemical shifts, coupling constants, and signal multiplicities should be identical.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system equipped with a chiral stationary phase column and a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) is a suitable starting point for method development, as these have shown broad applicability for the separation of alkaloid enantiomers.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations. A typical starting condition could be 80:20 (v/v) Hexane:Isopropanol. The mobile phase composition should be optimized to achieve baseline separation of the enantiomers if a racemic mixture were present.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 280 nm).

  • Analysis:

    • Inject the reference standard to determine its retention time and confirm its purity.

    • Inject the sample to determine its retention time and enantiomeric purity.

    • Perform a co-injection of the sample and the reference standard. The appearance of a single, symmetrical peak confirms the identity of the enantiomer.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for confirming the identity of this compound and the logical relationship for data comparison.

experimental_workflow Experimental Workflow for Identity Confirmation cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Comparison cluster_conclusion Conclusion Sample Test Sample of this compound HRESIMS HR-ESI-MS Sample->HRESIMS NMR ¹H and ¹³C NMR Sample->NMR Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC Reference Reference Standard of this compound Reference->HRESIMS Reference->NMR Reference->Chiral_HPLC Compare_MS Compare [M+H]⁺ HRESIMS->Compare_MS Compare_NMR Compare δ and J NMR->Compare_NMR Compare_HPLC Compare t_R_ and Co-elution Chiral_HPLC->Compare_HPLC Conclusion Identity Confirmed? Compare_MS->Conclusion Compare_NMR->Conclusion Compare_HPLC->Conclusion

Caption: Workflow for the analytical confirmation of this compound identity.

logical_relationship Logical Relationship for Data Comparison Sample_Data Analytical Data from Sample MS_Match Mass Spec Data Match Sample_Data->MS_Match NMR_Match NMR Spectra Match Sample_Data->NMR_Match HPLC_Match Chromatographic Behavior Match Sample_Data->HPLC_Match Reference_Data Analytical Data from Reference Standard Reference_Data->MS_Match Reference_Data->NMR_Match Reference_Data->HPLC_Match Identity_Confirmed Identity Confirmed MS_Match->Identity_Confirmed NMR_Match->Identity_Confirmed HPLC_Match->Identity_Confirmed

Caption: Decision-making process for confirming the identity of the sample.

References

A Comparative Benchmarking of Synthetic Efficiency for Routes to (+)-N-Formylnorglaucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different synthetic routes to the aporphine alkaloid, (+)-N-Formylnorglaucine. The efficiency of each route is evaluated based on key metrics such as overall yield, number of synthetic steps, and the nature of the starting materials. Detailed experimental protocols for pivotal transformations are provided to support the reproducibility of the described methods.

Executive Summary

Two primary synthetic strategies for the preparation of this compound are evaluated:

  • Route 1: Semi-synthesis from (+)-Boldine. This approach leverages a readily available and structurally related natural product as a starting material, offering a concise pathway to the target molecule.

  • Route 2: Asymmetric Total Synthesis. This strategy builds the molecule from less complex, achiral starting materials, providing greater flexibility for analogue synthesis but typically involving a longer synthetic sequence.

The following sections detail the quantitative data, experimental procedures, and logical workflows associated with each route, allowing for a comprehensive assessment of their respective synthetic efficiencies.

Data Presentation: A Comparative Analysis

The synthetic efficiency of each route is summarized in the tables below.

Table 1: Comparison of Synthetic Routes to (+)-Norglaucine (Precursor to this compound)

MetricRoute 1: Semi-synthesis from (+)-BoldineRoute 2: Asymmetric Total Synthesis
Starting Material (+)-Boldine3,4-Dimethoxyphenethylamine & 2-Bromo-3,4-dimethoxyphenylacetic acid
Number of Steps 24 (to key intermediate) + Cyclization
Overall Yield ~47%Not explicitly reported as a complete sequence
Key Transformation O-Methylation, N-DemethylationAsymmetric Pictet-Spengler/Bischler-Napieralski, Aryl-Aryl Coupling
Chirality Source Natural Chiral PoolChiral Catalyst/Auxiliary

Table 2: Final N-Formylation Step

MetricValue
Substrate (+)-Norglaucine
Reagents Formic Acid, Toluene
Conditions Reflux with Dean-Stark trap
Reported Yield ~94% (on analogous secondary amines)

Experimental Protocols

Route 1: Semi-synthesis from (+)-Boldine
  • Procedure: To a solution of (+)-boldine in an appropriate solvent, a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) is added in the presence of a base (e.g., potassium carbonate or sodium hydride). The reaction mixture is stirred at room temperature or heated until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford (+)-glaucine. A reported yield for a similar large-scale preparation using trimethylphenylammonium chloride and potassium t-butoxide is high.

  • Procedure: (+)-Glaucine is dissolved in methanol and treated with 30% hydrogen peroxide at room temperature to form the N-oxide. After the reaction is complete, the N-oxide is then treated with hydrated ferrous sulfate at a controlled temperature (e.g., 10°C). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by adding a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield (+)-norglaucine. An overall yield of approximately 40% for the two-step N-demethylation process has been reported.

Route 2: Asymmetric Total Synthesis
  • Procedure: A β-arylethylamine, such as 3,4-dimethoxyphenethylamine, is reacted with an appropriately substituted phenylacetaldehyde in the presence of a chiral catalyst (e.g., a chiral phosphoric acid or a chiral imidodiphosphorimidate) in a suitable solvent at a controlled temperature. The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction is quenched, and the product, an enantioenriched tetrahydroisoquinoline, is isolated after an appropriate workup and purification by column chromatography. The efficiency and enantioselectivity of this reaction are highly dependent on the choice of catalyst and reaction conditions.

Final Step: N-Formylation of (+)-Norglaucine
  • Procedure: A mixture of (+)-norglaucine (1.0 eq.) and 85% aqueous formic acid (1.2-2.0 eq.) in toluene is heated to reflux using a Dean-Stark apparatus to remove water. The reaction is monitored by TLC. After the starting material is consumed (typically 4-9 hours), the reaction mixture is cooled and concentrated under reduced pressure to yield the crude this compound. For many secondary amines, the product is obtained in high purity without the need for column chromatography, with reported yields often exceeding 90%.

Mandatory Visualization

Route_1_Semisynthesis Boldine (+)-Boldine Glaucine (+)-Glaucine Boldine->Glaucine O-Methylation Norglaucine (+)-Norglaucine Glaucine->Norglaucine N-Demethylation Formylnorglaucine This compound Norglaucine->Formylnorglaucine N-Formylation

Caption: Workflow for the semi-synthesis of this compound.

Route_2_Asymmetric_Total_Synthesis Start Achiral Starting Materials THIQ Chiral Tetrahydro- isoquinoline Start->THIQ Asymmetric Pictet-Spengler/ Bischler-Napieralski Aporphine Aporphine Core THIQ->Aporphine Aryl-Aryl Coupling/ Cyclization Norglaucine (+)-Norglaucine Aporphine->Norglaucine Functional Group Interconversion Formylnorglaucine This compound Norglaucine->Formylnorglaucine N-Formylation

Caption: Logical workflow for the asymmetric total synthesis of this compound.

Signaling_Pathway_Analogy cluster_route1 Route 1: Semi-synthesis cluster_route2 Route 2: Asymmetric Total Synthesis Start_R1 Natural Product (+)-Boldine Intermediate_R1 (+)-Norglaucine Start_R1->Intermediate_R1 Modification End_R1 This compound Intermediate_R1->End_R1 Final Step Start_R2 Simple Achiral Precursors Intermediate_R2 (+)-Norglaucine Start_R2->Intermediate_R2 Construction End_R2 This compound Intermediate_R2->End_R2 Final Step

Caption: Comparison of the logical progression of the two synthetic routes.

Safety Operating Guide

Proper Disposal of (+)-N-Formylnorglaucine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides detailed procedural guidance for the safe and compliant disposal of (+)-N-Formylnorglaucine, a compound frequently used in scientific research and drug development. Adherence to these protocols is essential to ensure personnel safety and environmental protection.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is not only a matter of regulatory compliance but also of environmental stewardship. The following procedures have been compiled to provide researchers, scientists, and drug development professionals with a clear and actionable plan for managing waste containing this compound.

Hazard Identification and Safety Precautions

Before handling this compound for disposal, it is crucial to be aware of its associated hazards and to take appropriate safety measures.

Hazard ClassificationDescriptionPrecautionary Statement
Acute Oral Toxicity (Category 4)Harmful if swallowed.[1]P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1]
Acute Aquatic Toxicity (Category 1)Very toxic to aquatic life.[1]P273: Avoid release to the environment.[1]
Chronic Aquatic Toxicity (Category 1)Very toxic to aquatic life with long lasting effects.[1]P391: Collect spillage.[1]

Personal Protective Equipment (PPE): All personnel handling this compound for disposal must wear appropriate PPE, including:

  • Safety goggles with side-shields

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Impervious clothing or lab coat

  • A suitable respirator if there is a risk of dust or aerosol formation

Disposal Workflow

The proper disposal of this compound waste must follow a structured workflow to ensure safety and compliance. This involves segregation, packaging, labeling, and transfer to an approved waste disposal facility.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Packaging & Labeling cluster_2 Storage & Collection cluster_3 Final Disposal A Solid Waste (Contaminated consumables, unused compound) C Sealable, labeled solid waste container A->C B Liquid Waste (Solutions containing the compound) D Sealable, labeled liquid waste container B->D E Designated Hazardous Waste Accumulation Area C->E D->E F Approved Waste Disposal Plant E->F

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Procedures

1. Waste Segregation:

  • Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and any lab consumables (e.g., weigh boats, pipette tips) that have come into direct contact with the compound.

  • Liquid Waste: This includes any solutions containing dissolved this compound. Do not dispose of this waste down the drain.

2. Packaging:

  • Solid Waste:

    • Carefully place all solid waste into a designated, leak-proof, and sealable container.

    • Ensure the container is compatible with the chemical waste.

    • Do not overfill the container.

  • Liquid Waste:

    • Collect all liquid waste in a designated, leak-proof, and sealable container.

    • The container must be chemically resistant to the solvent used.

    • Leave adequate headspace in the container to allow for expansion.

3. Labeling:

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The primary hazards (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Hazard").

    • The date of accumulation.

    • The name and contact information of the generating laboratory or individual.

4. Storage:

  • Store the sealed and labeled waste containers in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

  • Follow your institution's specific guidelines for the maximum allowable storage time for hazardous waste.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

  • The final disposal method must be carried out at an approved waste disposal plant.[1]

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Personal Protection: Don appropriate PPE, including a respirator if the spill involves powder.

  • Containment and Cleanup:

    • For solid spills: Carefully sweep or scoop up the material to avoid generating dust. Place it in a labeled hazardous waste container.

    • For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels. Place the absorbent material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their research environments.

References

Personal protective equipment for handling (+)-N-Formylnorglaucine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of (+)-N-Formylnorglaucine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the most critical barrier against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double gloving with powder-free, disposable nitrile gloves. Change gloves every 30-60 minutes or if contaminated.[2][3]Prevents skin contact and absorption.[3] Double gloving provides an additional layer of protection, especially during compounding and disposal.[2][3]
Eye Protection Safety goggles with side-shields or a full-face shield.[1][4]Protects eyes from splashes and aerosols.[4] Eyeglasses with side shields alone are inadequate.[4]
Body Protection Disposable, long-sleeved gown made of a low-permeability fabric with a solid front and tight-fitting cuffs.[1][2]Prevents contamination of personal clothing and skin.[2] Impervious clothing is recommended.[1]
Respiratory Protection A NIOSH-certified N95 or N100 respirator should be used when handling the powder form to avoid dust inhalation.[3][4]Protects against inhalation of airborne particles and aerosols.[3][5] Surgical masks do not offer adequate protection.[3]
Foot Protection Closed-toe shoes and disposable shoe covers.Prevents contamination of footwear and subsequent spread of the chemical.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential for minimizing risk.

  • Preparation:

    • Ensure a designated area for handling this compound is clearly marked.

    • Verify that an eye-wash station and safety shower are accessible.[1]

    • Prepare all necessary equipment and reagents before handling the compound.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[1]

    • Avoid direct contact with the skin, eyes, and clothing.[1][6]

    • Do not eat, drink, or smoke in the designated handling area.[1]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing.[1] If irritation persists, seek medical attention.[6]

    • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek prompt medical attention.[1]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, provide respiratory support. Seek medical attention.[1]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

Disposal Plan: Step-by-Step Waste Management

Proper disposal is crucial to prevent environmental contamination and accidental exposure.

  • Segregation:

    • All disposable materials that have come into contact with this compound, including gloves, gowns, and shoe covers, must be considered hazardous waste.

    • Place contaminated disposable PPE in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Decontamination:

    • Clean all non-disposable equipment and work surfaces thoroughly after use.

    • Use an appropriate deactivating agent if one is known; otherwise, use a strong detergent and rinse thoroughly.

  • Final Disposal:

    • Dispose of the chemical waste and contaminated materials through an approved hazardous waste disposal facility.[1]

    • Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Disposal Diagram

The following diagram illustrates the key steps and decision points in the handling and disposal workflow for this compound.

G prep Preparation - Designate Area - Verify Safety Equipment - Don PPE handling Handling - Use Fume Hood - Avoid Contact - No Eating/Drinking prep->handling spill Spill or Exposure? handling->spill first_aid First Aid Procedures - Skin/Eye Wash - Fresh Air - Seek Medical Attention spill->first_aid Yes disposal_prep Waste Segregation - Collect Contaminated PPE - Label Hazardous Waste spill->disposal_prep No first_aid->handling After Treatment decon Decontamination - Clean Equipment - Clean Work Surfaces disposal_prep->decon final_disposal Final Disposal - Approved Waste Facility - Follow Regulations decon->final_disposal end End of Process final_disposal->end

Caption: Workflow for Safe Handling and Disposal of this compound.

Experimental Protocols

No specific experimental protocols for this compound were identified in the initial search. Researchers should develop detailed protocols based on the specific requirements of their experiments, incorporating the safety and handling procedures outlined in this guide.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.